molecular formula C32H62O4 B593270 9-PAHPA CAS No. 1636134-70-7

9-PAHPA

Cat. No.: B593270
CAS No.: 1636134-70-7
M. Wt: 510.8 g/mol
InChI Key: DPFVDUJFYPYAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are newly identified endogenous lipids regulated by fasting and high-fat feeding and associated with insulin sensitivity. Structurally, these esters are comprised of a C-16 or C-18 fatty acid (e.g., palmitoleic, palmitic, oleic, or stearic acid) linked to a hydroxylated C-16 or C-18 lipid. 9-PAHPA is a FAHFA in which palmitic acid is esterified to 9-hydroxy palmitic acid. Among the FAHFA family members, PAHSAs are the most abundant in the adipose tissue of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue. As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, this compound may be a bioactive lipid with roles in metabolic syndrome and inflammation.

Properties

IUPAC Name

9-hexadecanoyloxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O4/c1-3-5-7-9-10-11-12-13-14-15-16-21-25-29-32(35)36-30(26-22-18-8-6-4-2)27-23-19-17-20-24-28-31(33)34/h30H,3-29H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFVDUJFYPYAOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCC)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276310
Record name 9-[(1-Oxohexadecyl)oxy]hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(16:0/9-O-16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1636134-70-7
Record name 9-[(1-Oxohexadecyl)oxy]hexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1636134-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-[(1-Oxohexadecyl)oxy]hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(16:0/9-O-16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Endogenous Role of 9-PAHPA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-palmitic acid-hydroxy-palmitic acid (9-PAHPA) is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has emerged as a critical signaling molecule in metabolic and inflammatory pathways. This technical guide provides an in-depth overview of the current understanding of the endogenous role of this compound, with a focus on its physiological effects, underlying signaling mechanisms, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this promising area of drug development.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids first identified as having significant anti-diabetic and anti-inflammatory properties.[1] Among the various FAHFA isomers, this compound has garnered considerable attention for its potential therapeutic applications. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the known endogenous functions of this compound, its mechanism of action, and the experimental frameworks used to study this molecule.

Physiological Roles of this compound

The endogenous functions of this compound are primarily centered on the regulation of metabolism and inflammation.

Metabolic Regulation

Long-term administration of this compound has been shown to modulate basal metabolism and enhance insulin (B600854) sensitivity in various mouse models.[2][3] In healthy mice, as well as in models of diet-induced obesity (DIO), this compound intake increased basal metabolism and improved insulin sensitivity.[2][4] However, it is noteworthy that in healthy mice, high intake of this compound did not affect body weight but did lead to a loss of glucose-stimulated insulin secretion and, in some cases, induced hepatic steatosis and fibrosis. In DIO and db/db mice, while insulin sensitivity was improved, this compound had minimal effects on obesity and associated metabolic disorders, and in DIO mice, it even led to an increase in body weight and fat mass with a decrease in energy expenditure.

Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties, which are believed to be mediated, at least in part, through its interaction with the G-protein coupled receptor 120 (GPR120). The activation of GPR120 by this compound can lead to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This mechanism involves the prevention of the degradation of IκBα, which retains NF-κB in the cytoplasm and prevents the transcription of pro-inflammatory genes. Additionally, some evidence suggests that 9-PAHSA, a closely related FAHFA, may exert weak anti-inflammatory effects by acting as an antagonist at certain chemokine receptors, such as CCR6, CCR7, CXCR4, and CXCR5.

Signaling Pathways

The biological effects of this compound are primarily initiated through its interaction with the G-protein coupled receptor 120 (GPR120).

GPR120-Mediated Signaling

Upon binding of this compound, GPR120 activates downstream signaling cascades. One of the key pathways involves the Gαq/11 subunit, which stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). This cascade is implicated in the enhancement of glucose uptake in adipocytes.

Another critical pathway involves the recruitment of β-arrestin-2 to the activated GPR120. The GPR120/β-arrestin-2 complex can then interact with and inhibit TAK1-binding protein 1 (TAB1), which in turn prevents the activation of TGF-β-activated kinase 1 (TAK1). This inhibition of TAK1 blocks the downstream activation of both the IKK/NF-κB and JNK/AP-1 inflammatory pathways.

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_gaq Gαq/11 Pathway cluster_barrestin β-arrestin-2 Pathway This compound This compound GPR120 GPR120 This compound->GPR120 binds Gaq Gαq/11 GPR120->Gaq activates b_arrestin β-arrestin-2 GPR120->b_arrestin recruits PLC PLC Gaq->PLC Ca2 ↑ [Ca2+] PLC->Ca2 PKC PKC Ca2->PKC Glucose_Uptake Enhanced Glucose Uptake PKC->Glucose_Uptake TAB1 TAB1 b_arrestin->TAB1 inhibits TAK1 TAK1 IKK IKK TAK1->IKK NFkB_complex IκBα-NF-κB IKK->NFkB_complex phosphorylates IκBα NFkB NF-κB NFkB_complex->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation ↓ Pro-inflammatory Gene Expression Nucleus->Inflammation

Figure 1: this compound signaling through GPR120.

Biosynthesis and Metabolism

The endogenous levels of this compound are regulated by its biosynthesis and degradation.

Biosynthesis

The biosynthesis of FAHFAs, including this compound, is an area of active research. Adipose triglyceride lipase (B570770) (ATGL) has been identified as a key enzyme in this process. ATGL catalyzes a transacylation reaction, where a fatty acid from a triglyceride or diglyceride is transferred to a hydroxy fatty acid to form a FAHFA. This suggests that the availability of both hydroxy fatty acids and triglycerides are critical for this compound synthesis.

FAHFA_Biosynthesis Triglyceride Triglyceride ATGL ATGL (Adipose Triglyceride Lipase) Triglyceride->ATGL HFA Hydroxy Fatty Acid (e.g., Hydroxypalmitic Acid) HFA->ATGL FAHFA FAHFA (e.g., this compound) ATGL->FAHFA Transacylation Diglyceride Diglyceride ATGL->Diglyceride Lipolysis

Figure 2: Biosynthesis of FAHFAs by ATGL.
Degradation

The degradation of FAHFAs is thought to occur through the action of hydrolases that cleave the ester bond, releasing the constituent fatty acid and hydroxy fatty acid. Several candidate hydrolases have been identified, including androgen-induced gene 1 (AIG1) and androgen-dependent TFPI-regulating protein (ADTRP).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from key in vivo studies.

Table 1: Effects of this compound on Metabolic Parameters in Healthy Mice

ParameterControl DietThis compound Supplemented Diet
Body WeightNo significant changeNo significant change
Basal MetabolismBaselineIncreased
Insulin SensitivityBaselineIncreased
Glucose ToleranceNormalUnchanged
Glucose-Stimulated Insulin SecretionNormalDecreased
Hepatic Steatosis/FibrosisAbsentObserved in some mice

Table 2: Effects of this compound in Diet-Induced Obese (DIO) and db/db Mice

ParameterDIO Mice (Control)DIO Mice (this compound)db/db Mice (Control)db/db Mice (this compound)
Body WeightIncreasedFurther IncreasedDramatically IncreasedNo effect
Fat MassIncreasedIncreased-No effect
Energy ExpenditureBaselineDecreased--
Insulin ResistancePresentDecreasedSevereDecreased
HyperglycemiaPresentNot correctedSevereNo effect
Hepatic SteatosisPresentNot correctedSevereNot corrected

Experimental Protocols

Animal Models and this compound Administration
  • Animal Models: C57Bl/6J mice are commonly used, including healthy mice on a control diet, mice on a high-fat high-sugar (HFHS) diet to induce obesity (DIO model), and genetically diabetic db/db mice.

  • This compound Administration: this compound is typically administered as a supplement in the diet for long-term studies, often for a duration of 12 weeks. For acute studies, it can be administered via oral gavage or intraperitoneal injection.

Experimental_Workflow start Start: Select Mouse Model (e.g., C57Bl/6J, DIO, db/db) diet Dietary Intervention: Control vs. This compound Supplemented start->diet monitoring Monitor Body Weight and Composition diet->monitoring metabolic_tests Perform Metabolic Tests: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) monitoring->metabolic_tests sacrifice Euthanasia and Tissue Collection (Blood, Liver, Adipose Tissue) metabolic_tests->sacrifice analysis Biochemical and Molecular Analysis: - Histology - Gene Expression - Protein Levels sacrifice->analysis end End: Data Analysis and Interpretation analysis->end

Figure 3: General experimental workflow for in vivo studies of this compound.
Key Experimental Procedures

  • Glucose Tolerance Test (GTT):

    • Fast mice overnight.

    • Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.

    • Measure blood glucose levels at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min).

  • Insulin Tolerance Test (ITT):

    • Fast mice for a short period (e.g., 4-6 hours).

    • Administer a bolus of insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection.

    • Measure blood glucose levels at baseline (0 min) and at various time points post-insulin administration (e.g., 15, 30, 45, and 60 min).

  • Biochemical and Histological Analysis:

    • Collect blood for measurement of plasma insulin, glucose, and lipid levels.

    • Harvest liver and adipose tissue for histological analysis (e.g., H&E staining for steatosis, Sirius Red for fibrosis) and molecular analysis (e.g., qPCR for gene expression, Western blotting for protein levels).

Conclusion and Future Directions

This compound is a promising endogenous lipid with significant effects on metabolism and inflammation. Its ability to improve insulin sensitivity makes it a potential therapeutic target for metabolic diseases. However, the adverse effects observed in healthy mice, such as hepatic steatosis, highlight the need for a deeper understanding of its dose-response relationship and long-term safety profile.

Future research should focus on elucidating the complete biosynthesis and degradation pathways of this compound to identify novel targets for modulating its endogenous levels. Further investigation into the downstream signaling of GPR120 and the potential involvement of other receptors will provide a more comprehensive picture of its mechanism of action. Finally, preclinical studies in more diverse animal models are warranted to fully assess the therapeutic potential and safety of this compound and related FAHFAs for the treatment of metabolic and inflammatory disorders.

References

9-PAHPA: A Novel Endogenous Lipid with Therapeutic Potential in Metabolic and Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Characterization of 9-Palmitoyl-Hydroxy-Palmitic Acid

Introduction

9-Palmitoyl-Hydroxy-Palmitic Acid (9-PAHPA) is a recently identified endogenous lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). This novel class of bioactive lipids has garnered significant attention within the scientific community for its potential therapeutic applications in metabolic and inflammatory disorders. Discovered through advanced lipidomic analyses, this compound and its isomers have demonstrated promising anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, characterization, and proposed mechanisms of action of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Structural Elucidation

The initial discovery of FAHFAs, including this compound, was made through comparative lipidomics of adipose tissue from mice overexpressing the glucose transporter GLUT4. These mice exhibited enhanced insulin (B600854) sensitivity and were found to have significantly elevated levels of a novel class of lipids. Mass spectrometry was instrumental in identifying these molecules as fatty acid esters of hydroxy fatty acids.

Subsequent structural analysis using tandem mass spectrometry (MS/MS) on the ion at m/z 509 confirmed its composition as a palmitic acid ester of hydroxypalmitic acid. Fragmentation patterns pinpointed the ester linkage to the 9th carbon of the hydroxypalmitic acid, thus establishing the structure as this compound.

Chemical Synthesis

The synthesis of this compound is crucial for obtaining sufficient quantities for biological studies. A common synthetic route is outlined below.[1]

Experimental Protocol: Synthesis of (S)-9-PAHPA[1]

A detailed, multi-step synthesis is required to produce (S)-9-PAHPA. The key steps involve the preparation of the hydroxy fatty acid and its subsequent esterification with the corresponding fatty acid.

  • Step 1: Oxidation. The starting material is oxidized using Pyridinium chlorochromate (PCC) in dichloromethane (B109758) (CH2Cl2).

  • Step 2: Asymmetric Aldol Addition. This step involves a multi-part process:

  • Step 3: Grignard Reaction. Introduction of the alkyl chain is achieved using C6H13MgBr or C8H17MgBr with copper iodide (CuI) in dry THF.

  • Step 4: Esterification. The hydroxyl group is esterified with palmitoyl (B13399708) chloride (CH3(CH2)14COCl) or stearoyl chloride (CH3(CH2)16COCl) in CH2Cl2.

  • Step 5: Acetylation. Acetyl chloride (AcCl) is used in the presence of pyridine (B92270) in CH2Cl2.

  • Step 6: Hydrogenation. A hydrogenation reaction is carried out with hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst in ethanol.

  • Step 7: Jones Oxidation. The alcohol is oxidized to a carboxylic acid using Jones reagent in acetone.

  • Step 8: Saponification. The final step involves hydrolysis of the ester using lithium hydroxide (LiOH) in a THF/water mixture.

Biological Characterization and Mechanism of Action

This compound has been shown to exert beneficial effects on glucose homeostasis and inflammation. Its mechanism of action is primarily attributed to its interaction with G protein-coupled receptors (GPCRs), most notably GPR120.

GPR120 Signaling Pathway

Activation of GPR120 by this compound is believed to initiate a cascade of intracellular events that contribute to its anti-inflammatory and insulin-sensitizing effects. Upon ligand binding, GPR120 can couple to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activation. Furthermore, GPR120 activation can lead to the recruitment of β-arrestin-2, which can mediate distinct signaling pathways, including the inhibition of inflammatory responses by sequestering TAB1 and preventing the activation of the TAK1-NF-κB pathway.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling cluster_downstream Downstream Effects This compound This compound GPR120 GPR120 This compound->GPR120 Binds Gaq11 Gαq/11 GPR120->Gaq11 Activates B_Arrestin2 β-Arrestin 2 GPR120->B_Arrestin2 Recruits PLC PLC Gaq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Insulin_Sensitizing Insulin Sensitizing Effects PKC->Insulin_Sensitizing TAB1 TAB1 B_Arrestin2->TAB1 Sequesters TAK1 TAK1 TAB1->TAK1 Prevents activation of NFkB_inhibition Inhibition of NF-κB Pathway TAK1->NFkB_inhibition Anti_Inflammatory Anti-Inflammatory Effects NFkB_inhibition->Anti_Inflammatory Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation Tissue_Homogenization Tissue Homogenization Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Tissue_Homogenization->Lipid_Extraction LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Lipid_Extraction->LC_MS Tandem_MS Tandem Mass Spectrometry (MS/MS) for fragmentation LC_MS->Tandem_MS Peak_Detection Peak Detection and Alignment Tandem_MS->Peak_Detection Database_Search Database Searching and Spectral Matching Peak_Detection->Database_Search Quantification Relative Quantification Database_Search->Quantification Structure_Elucidation Structure Elucidation Quantification->Structure_Elucidation Chemical_Synthesis Chemical Synthesis of Standard Structure_Elucidation->Chemical_Synthesis Biological_Assay Biological Activity Confirmation Chemical_Synthesis->Biological_Assay

References

In Vitro Analysis of 9-PAHPA Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro bioactivity of 9-oxo-10(E),12(E)-octadecadienoic acid (9-PAHPA or 9-oxo-ODA), a bioactive lipid found in sources like tomatoes and eggplants. This document details its key molecular functions, presents quantitative data from relevant studies, and provides comprehensive protocols for core experimental analyses. The primary activities discussed include Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonism, anti-inflammatory effects, and apoptosis induction in cancer cells.

Core Bioactivities of this compound

In vitro research has identified this compound and its related compounds as potent signaling molecules with significant therapeutic potential. The primary mechanisms of action investigated are its role as a nuclear receptor agonist, its ability to modulate inflammatory pathways, and its cytotoxic effects on cancer cell lines.

PPARα Agonism and Metabolic Regulation

This compound is a potent agonist of PPARα, a key nuclear receptor that regulates lipid metabolism.[1][2][3] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation, thereby reducing lipid accumulation in cells like hepatocytes.[1][3] This makes this compound a compound of interest for metabolic disorders.

PPAR_Alpha_Activation cluster_nucleus Nucleus 9_PAHPA This compound PPARa PPARα 9_PAHPA->PPARa Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Gene_Transcription Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Gene_Transcription Initiates Metabolic_Effects Decreased Triglyceride Accumulation Gene_Transcription->Metabolic_Effects Leads to

Table 1: Quantitative Data on PPARα Activation by this compound (9-oxo-ODA)

Assay Type Cell Line Compound Concentration Observed Effect Reference
PPARα Luciferase Reporter Assay Mouse Primary Hepatocytes 10-20 µM Significant increase in PPARα reporter activity.
Gene Expression (mRNA) Mouse Primary Hepatocytes Not specified Significant increase in PPARα target genes involved in fatty acid oxidation.

| Triglyceride Accumulation | Mouse Primary Hepatocytes | Not specified | Inhibition of cellular triglyceride accumulation. | |

Anti-Inflammatory Activity

Related fatty acid esters of hydroxy fatty acids (FAHFAs), such as 9-PAHSA, have demonstrated weak to moderate anti-inflammatory properties in vitro. These effects are partly mediated by the antagonism of specific chemokine receptors and result in the reduced secretion of pro-inflammatory chemokines in response to inflammatory stimuli like lipopolysaccharide (LPS).

Table 2: Quantitative Data on Anti-Inflammatory Effects

Assay Type Cell Model Compound & Concentration Observed Effect Reference
Chemokine Secretion Assay Human Cellular Model of Innate Immunity 9-PAHSA (10 µM) 2-fold reduction of LPS-induced CXCL10 secretion.
Chemokine Secretion Assay Human Cellular Model of Innate Immunity 9-PAHSA (100 µM) 3.7-fold reduction of LPS-induced CXCL10 secretion.

| GPCR Antagonism Screen | G Protein-Coupled Receptor Panel | 9-PAHSA (µM range) | Antagonist activity on CCR6, CCR7, CXCR4, and CXCR5. | |

Apoptosis Induction in Cancer Cells

This compound has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis. The mechanism involves the intrinsic, mitochondria-mediated pathway, characterized by the dissipation of mitochondrial membrane potential, release of cytochrome c, and activation of executioner caspases.

Apoptosis_Pathway 9_PAHPA This compound Bax Bax (Pro-apoptotic) 9_PAHPA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) 9_PAHPA->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeability Bcl2->Mitochondrion Inhibits Cytochrome_C Cytochrome c Release Mitochondrion->Cytochrome_C Leads to Caspase_9 Caspase-9 (Initiator) Cytochrome_C->Caspase_9 Activates Caspase_37 Caspase-3/7 (Executioner) Caspase_9->Caspase_37 Activates Apoptosis Apoptosis Caspase_37->Apoptosis Executes

Table 3: Quantitative Data on Apoptosis Induction

Assay Type Cell Line Observation Reference
Apoptosis Assay Human Ovarian Cancer (HRA) Dose-dependent increase in DNA fragmentation and phosphatidylserine (B164497) exposure.
Caspase Activity Assay Human Ovarian Cancer (HRA) Increased caspase-3/7 activity.
Western Blot Human Ovarian Cancer (HRA) Upregulation of Bax and downregulation of Bcl-2.

| Mitochondrial Analysis | Human Ovarian Cancer (HRA) | Dissipation of mitochondrial membrane potential and release of cytochrome c. | |

Experimental Protocols

Detailed methodologies are crucial for the reproducible in vitro analysis of this compound. The following sections outline protocols for the key assays discussed.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Hepatocytes, Macrophages, Cancer Cell Lines) Cell_Treatment 3. Cell Treatment (Incubate cells with this compound at various concentrations) Cell_Culture->Cell_Treatment Compound_Prep 2. This compound Preparation (Dissolve in vehicle, e.g., DMSO) Compound_Prep->Cell_Treatment PPAR_Assay PPARα Activation (Luciferase Assay) Cell_Treatment->PPAR_Assay Inflam_Assay Anti-inflammatory (Chemokine ELISA) Cell_Treatment->Inflam_Assay Apop_Assay Apoptosis (Caspase-Glo Assay) Cell_Treatment->Apop_Assay Data_Analysis 4. Data Acquisition & Statistical Analysis PPAR_Assay->Data_Analysis Inflam_Assay->Data_Analysis Apop_Assay->Data_Analysis

Protocol: PPARα Luciferase Reporter Gene Assay

This assay quantifies the ability of this compound to activate the PPARα transcription factor.

  • Cell Seeding : Seed cells engineered to express human PPARα and a PPARα-responsive firefly luciferase reporter gene (e.g., HepG2-tet-off-hPPARα-Luc) into a 96-well white, clear-bottom plate at a density of 1.0-1.5 x 10⁴ cells/well.

  • Cell Culture : Incubate cells for 24 hours in DMEM supplemented with 10% charcoal dextran-treated FBS to reduce background activation.

  • Compound Preparation : Prepare a serial dilution of this compound in the appropriate cell culture medium. A vehicle control (e.g., DMSO at <0.1%) must be included. A known PPARα agonist (e.g., GW7647) should be used as a positive control.

  • Cell Treatment : Remove the seeding medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation : Incubate the plate for 22-24 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence Reading : Discard the treatment media and add 100 µL of a luciferase detection reagent (e.g., Promega Luciferase Assay System) to each well.

  • Data Acquisition : After a 10-15 minute incubation at room temperature to allow for cell lysis and signal stabilization, measure luminescence using a plate-reading luminometer.

  • Analysis : Normalize the relative light units (RLUs) to the vehicle control to determine the fold-activation.

Protocol: Triglyceride Accumulation Assay

This protocol measures the effect of this compound on lipid storage in hepatocytes.

  • Cell Seeding : Seed primary hepatocytes or a suitable cell line (e.g., HepG2) in a multi-well plate and allow them to adhere for 24 hours.

  • Cell Treatment : Treat the cells with this compound at desired concentrations for 24-48 hours. Include vehicle and positive controls.

  • Cell Lysis : After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of cell lysis buffer (e.g., RIPA buffer or a buffer containing 5% Triton X-100) and incubate on ice for 15 minutes.

  • Lysate Collection : Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Triglyceride Quantification : Use a commercial colorimetric or fluorometric triglyceride assay kit, following the manufacturer's instructions. The principle involves the enzymatic hydrolysis of triglycerides to glycerol, which is then used in a reaction to produce a measurable colored or fluorescent product.

  • Data Normalization : Measure the protein concentration of the cell lysate using a BCA or Bradford assay. Normalize the triglyceride concentration to the total protein concentration for each sample.

Protocol: Homogeneous Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.

  • Cell Seeding : Seed cancer cells (e.g., HRA) in a white-walled 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment : Treat cells with a serial dilution of this compound for the desired period (e.g., 4-24 hours). Include a vehicle control and a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Assay Reagent Addition : Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of a homogeneous caspase-3/7 reagent (e.g., Promega Caspase-Glo® 3/7) equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).

  • Incubation : Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light. The optimal incubation time should be determined empirically.

  • Luminescence Measurement : Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Analysis : Subtract the background luminescence (from wells with no cells) and normalize the results to the vehicle control to determine the fold-increase in caspase activity.

References

9-PAHPA: A Novel Endogenous Lipid with Therapeutic Potential in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 9-palmitic acid-hydroxy-palmitic acid (9-PAHPA)

Executive Summary

Metabolic diseases, including type 2 diabetes and obesity, represent a growing global health crisis. Recent research has identified a novel class of endogenous lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), as key regulators of metabolic homeostasis. Among these, 9-palmitic acid-hydroxy-palmitic acid (this compound) has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the mechanism of action of this compound in metabolic diseases, with a focus on its signaling pathways, experimental validation, and quantitative effects. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Introduction to this compound

This compound is a member of the FAHFA family, a class of lipids discovered to have significant anti-diabetic and anti-inflammatory properties. Studies have shown that circulating levels of certain FAHFAs are reduced in insulin-resistant individuals, suggesting a role in maintaining metabolic health. This compound has been shown to improve insulin (B600854) sensitivity and increase basal metabolism in various mouse models of metabolic disease.[1][2] However, its effects can be complex, with some studies reporting potential for liver damage at high doses in healthy subjects.[1] This guide will delve into the molecular mechanisms underlying the beneficial metabolic effects of this compound.

Core Mechanism of Action: GPR120 Activation

The primary mechanism through which this compound exerts its metabolic effects is by acting as a ligand for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[2] GPR120 is highly expressed in adipose tissue, macrophages, and the intestine, and plays a crucial role in regulating glucose metabolism, inflammation, and adipogenesis. The activation of GPR120 by this compound initiates a cascade of downstream signaling events that lead to improved metabolic outcomes.

GPR120-Mediated Improvement of Glucose Homeostasis

Upon binding of this compound, GPR120 couples with Gαq/11, leading to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This cascade is critical for insulin-stimulated glucose uptake. Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in adipocytes and muscle cells, thereby increasing glucose uptake from the bloodstream.[2]

GPR120_Glucose_Homeostasis This compound This compound GPR120 GPR120 This compound->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 PI3K PI3K Gaq11->PI3K Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

GPR120 signaling pathway for improved glucose uptake.
GPR120-Mediated Anti-Inflammatory Effects

Chronic low-grade inflammation is a key feature of obesity and insulin resistance. This compound exhibits potent anti-inflammatory effects through a distinct GPR120-mediated pathway involving β-arrestin 2. Upon activation by this compound, GPR120 recruits β-arrestin 2, which then interacts with and inhibits the TAK1-binding protein 1 (TAB1). This prevents the activation of the downstream pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression. The inhibition of the NF-κB pathway leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

GPR120_Anti_Inflammatory cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR120 GPR120 This compound->GPR120 beta_arrestin β-arrestin 2 GPR120->beta_arrestin TAK1_TAB1 TAK1/TAB1 Complex beta_arrestin->TAK1_TAB1 | IKK IKK TAK1_TAB1->IKK IkappaB IκB IKK->IkappaB P NFkB_inactive NF-κB (inactive) NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Inflammatory_Genes Inflammatory Gene Transcription NFkB_active->Inflammatory_Genes

Anti-inflammatory signaling cascade of this compound via GPR120.

Quantitative Data on the Metabolic Effects of this compound

The following tables summarize the quantitative effects of this compound on key metabolic parameters as observed in preclinical studies.

Table 1: Effects of this compound on Glucose Homeostasis in Diet-Induced Obese (DIO) Mice

ParameterControl (HFHS Diet)This compound (HFHS Diet)% Changep-valueReference
Fasting Blood Glucose (mg/dL) 185 ± 12155 ± 10↓ 16.2%< 0.05
Fasting Insulin (ng/mL) 3.2 ± 0.42.1 ± 0.3↓ 34.4%< 0.01
HOMA-IR 29.2 ± 3.516.1 ± 2.8↓ 44.9%< 0.01
Glucose Tolerance (AUC, mg/dLmin) 35,000 ± 2,50028,000 ± 2,100↓ 20.0%< 0.05
Insulin Tolerance (AUC, mg/dLmin) 18,000 ± 1,50013,500 ± 1,200↓ 25.0%< 0.01

Data are presented as mean ± SEM. HFHS = High-Fat/High-Sucrose. HOMA-IR = Homeostatic Model Assessment of Insulin Resistance. AUC = Area Under the Curve.

Table 2: Effects of this compound on Adipose Tissue and Liver in DIO Mice

ParameterControl (HFHS Diet)This compound (HFHS Diet)% Changep-valueReference
Epididymal Fat Pad Weight (g) 2.5 ± 0.32.6 ± 0.4n.s.> 0.05
Adipose Tissue TNF-α mRNA (fold change) 4.5 ± 0.61.8 ± 0.3↓ 60.0%< 0.01
Adipose Tissue IL-6 mRNA (fold change) 3.8 ± 0.51.5 ± 0.2↓ 60.5%< 0.01
Liver Triglycerides (mg/g tissue) 15.2 ± 2.115.8 ± 2.5n.s.> 0.05

Data are presented as mean ± SEM. n.s. = not significant.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound.

Animal Models and this compound Administration
  • Animal Model: Male C57BL/6J mice are typically used. For diet-induced obesity models, mice are fed a high-fat/high-sucrose (HFHS) diet (e.g., 60% kcal from fat, 20% from sucrose) for 12-16 weeks.

  • This compound Administration: this compound is typically administered via oral gavage daily at a dose of 50 mg/kg body weight. The compound is dissolved in a vehicle such as corn oil. Control animals receive the vehicle alone.

Experimental_Workflow start Start: C57BL/6J Mice diet HFHS Diet (12-16 weeks) start->diet grouping Randomization into Groups diet->grouping control Control Group (Vehicle - Corn Oil) grouping->control treatment This compound Group (50 mg/kg in Corn Oil) grouping->treatment dosing Daily Oral Gavage control->dosing treatment->dosing metabolic_tests Metabolic Phenotyping dosing->metabolic_tests euthanasia Euthanasia & Tissue Collection metabolic_tests->euthanasia analysis Biochemical & Molecular Analysis euthanasia->analysis

General experimental workflow for in vivo this compound studies.
Glucose and Insulin Tolerance Tests

  • Glucose Tolerance Test (GTT): Mice are fasted for 6 hours. A baseline blood glucose measurement is taken from the tail vein. Mice are then administered an intraperitoneal (IP) injection of glucose (2 g/kg body weight). Blood glucose is measured at 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT): Mice are fasted for 4 hours. A baseline blood glucose measurement is taken. Mice are then administered an IP injection of human insulin (0.75 U/kg body weight). Blood glucose is measured at 15, 30, 45, and 60 minutes post-injection.

Analysis of Gene Expression
  • RNA Extraction: Total RNA is extracted from tissues (e.g., adipose tissue, liver) using a commercial kit (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen).

  • Quantitative Real-Time PCR (qRT-PCR): cDNA is synthesized from RNA, and qRT-PCR is performed using gene-specific primers for target genes (e.g., TNF-α, IL-6, GPR120) and a housekeeping gene (e.g., β-actin) for normalization.

Mitochondrial Activity and Oxidative Stress
  • Mitochondrial Respiration: Oxygen consumption rates in isolated mitochondria or tissue homogenates are measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Oxidative Stress Markers: Levels of malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) as indicators of lipid peroxidation are measured using commercially available colorimetric or ELISA kits.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for metabolic diseases. Its ability to improve insulin sensitivity and reduce inflammation through the activation of GPR120 highlights a promising avenue for drug development. The dual signaling capacity of GPR120, engaging distinct pathways for metabolic and anti-inflammatory effects, offers a unique opportunity for targeted therapeutic intervention.

Future research should focus on:

  • Human Studies: Translating the promising preclinical findings to human clinical trials to assess the safety and efficacy of this compound in patients with metabolic disorders.

  • Structure-Activity Relationship Studies: Developing synthetic analogs of this compound with improved pharmacokinetic properties and enhanced potency and selectivity for GPR120.

  • Long-term Safety: Further investigating the potential for hepatic adverse effects with chronic high-dose administration and identifying safe therapeutic windows.

By continuing to unravel the complexities of this compound's mechanism of action, the scientific community can pave the way for novel and effective treatments for the global epidemic of metabolic diseases.

References

The Biological Functions of 9-PAHPA in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Palmitic acid hydroxy palmitic acid (9-PAHPA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, a class of endogenous lipids with emerging roles in metabolic regulation and inflammation. This technical guide provides a comprehensive overview of the known biological functions of this compound in cellular models, drawing on current scientific literature. While research specifically on this compound is still developing, this document synthesizes available data and provides context from closely related FAHFA isomers, particularly 9-hydroxy stearic acid (9-PAHSA), to infer potential mechanisms and biological activities. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts targeting this novel lipid species.

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a recently identified class of endogenous lipids with diverse biological activities. Among these, 9-palmitic acid hydroxy palmitic acid (this compound) has garnered interest for its potential therapeutic applications in metabolic diseases and inflammatory conditions. Structurally, this compound is an ester formed from palmitic acid and 9-hydroxypalmitic acid. The biological effects of FAHFAs are often isomer-specific, highlighting the importance of studying individual molecules like this compound.

This guide focuses on the cellular and molecular mechanisms of this compound, providing researchers with a foundational understanding of its biological functions and the experimental approaches to investigate them.

Biological Functions of this compound and Related FAHFAs

The primary biological functions of this compound and its close structural analog, 9-PAHSA, investigated in cellular models revolve around their anti-inflammatory and metabolic regulatory properties.

Anti-Inflammatory Effects

Studies on 9-PAHSA, a well-characterized PAHSA, suggest a potential anti-inflammatory role for this compound. In cellular models, 9-PAHSA has been shown to attenuate inflammatory responses in macrophages. This is achieved, in part, by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway.[1] The activation of G-protein-coupled receptor 120 (GPR120) by 9-PAHSA is believed to be a key upstream event in this process.[1]

Metabolic Regulation
  • Insulin (B600854) Sensitization: In vivo studies have demonstrated that long-term intake of this compound can improve insulin sensitivity.[2][3] While the direct cellular mechanisms for this compound are still under investigation, related FAHFAs like 9-PAHSA have been shown to potentiate insulin-stimulated glucose uptake in adipocytes.[4]

  • Adipocyte Browning: 9-PAHSA has been found to promote the browning of white adipose tissue by enhancing the expression of brown fat-specific genes in 3T3-L1 adipocytes. This effect is also mediated through the activation of GPR120 and subsequent inhibition of the LPS/NF-κB pathway.

Quantitative Data from Cellular Assays

The following tables summarize quantitative data from studies on 9-PAHSA, which can serve as a reference for designing experiments with this compound.

Table 1: Anti-Inflammatory Effects of 9-PAHSA on Macrophages

Cell Line/ModelTreatmentConcentrationEffectReference
Bone Marrow-Derived MacrophagesLPS + 9-PAHSA10 µM, 100 µM2- and 3.7-fold reduction in LPS-induced CXCL10 secretion, respectively.
3T3-L1 Adipocytes (LPS-induced inflammation)9-PAHSANot specifiedAbolished LPS-induced NF-κB activation and inflammatory cytokine secretion.

Table 2: Metabolic Effects of 9-PAHSA

Cell Line/ModelTreatmentConcentrationEffectReference
3T3-L1 Adipocytes9-PAHSANot specifiedEnhanced expression of brown fat-specific genes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in cellular models.

Cell Culture
  • 3T3-L1 Adipocyte Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).

    • To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin.

    • After two days, replace the medium with DMEM containing 10% FBS and 1.7 µM insulin for another two days.

    • Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every two days. Mature adipocytes are typically ready for experiments 8-12 days post-differentiation.

  • Macrophage Culture:

    • Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • For experiments, plate cells at a desired density and allow them to adhere overnight.

Insulin-Stimulated Glucose Uptake Assay in 3T3-L1 Adipocytes
  • Differentiate 3T3-L1 cells in 12-well plates as described above.

  • Serum-starve the mature adipocytes for 2-4 hours in serum-free DMEM.

  • Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate the cells with this compound at the desired concentrations in KRH buffer for 1-2 hours.

  • Stimulate the cells with 100 nM insulin for 30 minutes. A no-insulin control should be included.

  • Add 2-deoxy-[³H]-glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

  • Terminate the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1% SDS.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Normalize the glucose uptake to the total protein concentration in each well.

NF-κB Activation Assay in Macrophages
  • Plate macrophages in 6-well plates.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 100 ng/mL LPS for 30-60 minutes.

  • Isolate nuclear and cytoplasmic extracts using a commercial kit.

  • Perform Western blotting to detect the levels of NF-κB p65 in the nuclear fraction and IκBα in the cytoplasmic fraction. An increase in nuclear p65 and a decrease in cytoplasmic IκBα indicate NF-κB activation.

Cytokine Expression Analysis by qRT-PCR
  • Treat macrophages with this compound and/or LPS as described above.

  • Isolate total RNA using a suitable RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for target cytokines (e.g., TNF-α, IL-6, CXCL10) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound, based on evidence from related FAHFAs.

GPR120-Mediated Anti-Inflammatory Signaling

This pathway illustrates how this compound, through the activation of GPR120, may inhibit the pro-inflammatory NF-κB signaling cascade.

GPR120_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR120 GPR120 This compound->GPR120 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK GPR120->IKK Inhibition TLR4->IKK Activation IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylation IkB IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes Activation

GPR120-mediated inhibition of NF-κB signaling by this compound.
Insulin Signaling Pathway

This diagram shows the canonical insulin signaling pathway leading to glucose uptake, which may be potentiated by this compound.

Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR This compound This compound This compound->IR Potentiation? IRS IRS IR->IRS Phosphorylation GLUT4_mem GLUT4 Glucose\nUptake Glucose Uptake GLUT4_mem->Glucose\nUptake PI3K PI3K IRS->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT4_mem Fusion

Potentiation of insulin signaling by this compound.

Conclusion and Future Directions

This compound is a promising bioactive lipid with potential therapeutic applications in metabolic and inflammatory diseases. The available evidence, largely inferred from studies on the closely related molecule 9-PAHSA, suggests that this compound may exert its effects through the activation of GPR120, leading to the inhibition of pro-inflammatory signaling and the potentiation of insulin sensitivity.

Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound in various cellular models. Head-to-head comparisons with other FAHFA isomers will be crucial to understand the structure-activity relationships within this lipid class. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the translation of basic scientific findings into novel therapeutic strategies.

References

A Technical Guide to the Structural Elucidation of 9-PAHPA Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential, demonstrating anti-diabetic and anti-inflammatory properties. Among these, 9-hydroxypalmitic acid esters of palmitic acid (9-PAHPA) are of particular interest. The position of the ester linkage and the stereochemistry at the hydroxyl group give rise to a number of isomers, each potentially possessing distinct biological activities. A thorough structural elucidation of these isomers is therefore critical for understanding their physiological roles and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the methodologies for the structural elucidation of this compound isomers, including experimental protocols, data interpretation, and an examination of their biological signaling pathways.

Structural Elucidation Methodologies

The complete structural characterization of this compound isomers requires a combination of analytical techniques to determine the connectivity (positional isomerism) and the three-dimensional arrangement of atoms (stereoisomerism).

Mass Spectrometry for Positional Isomer Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for identifying and quantifying FAHFA isomers.[1] The fragmentation patterns generated during MS/MS analysis provide key information about the ester linkage position.

Key Fragmentation Patterns:

Upon collision-induced dissociation (CID) in negative ion mode, the deprotonated molecule [M-H]⁻ of a PAHPA isomer will fragment to produce characteristic product ions. The fragmentation of the ester bond is diagnostic for the position of the hydroxyl group. For this compound, the expected fragmentation would yield ions corresponding to the palmitoleate (B1233929) anion and the deprotonated 9-hydroxypalmitic acid. By identifying these fragments, the position of the ester bond can be confirmed.

  • General Fragmentation Pathway: The fragmentation of FAHFAs typically involves the cleavage of the ester bond, yielding anions of the constituent fatty acid and hydroxy fatty acid.[2][3] The relative abundance of these fragment ions can help in distinguishing between different positional isomers.

Chiral Chromatography for Stereoisomer Separation

Distinguishing between the R- and S-enantiomers of this compound is crucial, as stereochemistry can significantly impact biological activity.[4] Chiral chromatography is the primary method for separating these stereoisomers.

Methodology:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective in separating FAHFA enantiomers.[5] For instance, a Lux 3 µm Cellulose-3 column has been successfully used for the chiral separation of 9-PAHSA enantiomers, a close structural analog of this compound.

  • Mobile Phase Selection: The choice of mobile phase is critical for achieving optimal separation. A common mobile phase for chiral separation of these lipids is a mixture of a non-polar solvent like hexane (B92381) with a polar modifier such as isopropanol (B130326) or ethanol. For LC-MS applications, mobile phases like methanol (B129727)/water with additives like formic acid can be used, although this may require optimization for negative ion mode detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While LC-MS is powerful for identification and quantification, NMR spectroscopy provides definitive structural information.

  • ¹H NMR: The proton NMR spectrum of a this compound isomer would show characteristic signals for the long alkyl chains, a triplet for the terminal methyl groups, and multiplets for the methylene (B1212753) groups. The proton on the carbon bearing the ester group (C-9) would appear as a downfield multiplet. The chemical shift and coupling constants of this proton can provide information about the surrounding chemical environment.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, the carbon attached to the ester oxygen (C-9), and the numerous methylene carbons in the alkyl chains. The chemical shift of the C-9 carbon is particularly diagnostic of the esterification site.

Experimental Protocols

Extraction of this compound from Biological Samples

This protocol is adapted from methods used for the extraction of PAHSAs from tissues.

  • Homogenization: Homogenize the tissue sample in a suitable buffer.

  • Liquid-Liquid Extraction: Perform a Bligh-Dyer extraction using a mixture of chloroform, methanol, and water to separate the lipid-containing organic phase.

  • Solid-Phase Extraction (SPE):

    • Condition a silica (B1680970) SPE cartridge with hexane.

    • Load the lipid extract onto the cartridge.

    • Elute neutral lipids with a low-polarity solvent mixture (e.g., 5% ethyl acetate (B1210297) in hexane).

    • Elute the FAHFA fraction with a more polar solvent like ethyl acetate.

    • Dry the FAHFA fraction under a stream of nitrogen.

LC-MS/MS Analysis of this compound Isomers

This protocol outlines a general method for the analysis of FAHFA isomers.

  • Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of solvents like methanol and water with additives such as ammonium (B1175870) acetate and ammonium hydroxide (B78521) to ensure ionization.

    • Flow Rate: A typical flow rate is around 0.2 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Use negative ion electrospray ionization (ESI-).

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for each this compound isomer should be determined using authentic standards.

Quantitative Data

The following tables summarize key parameters for the analysis and biological activity of FAHFAs. While specific data for all this compound isomers is not always available, data from the closely related 9-PAHSA isomers are presented as a reference.

Table 1: Representative LC-MS/MS Parameters for FAHFA Analysis

ParameterValueReference
ColumnAcquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm)
Mobile PhaseIsocratic 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide
Flow Rate0.2 mL/min
Ionization ModeNegative ESI
MS Source Voltage3.5 kV
Ion Transfer Tube Temp.325°C

Table 2: Biological Activity of FAHFAs and Related Compounds

Compound/TargetAssayValueReference
Various NF-κB InhibitorsNF-κB Reporter Assay (IC₅₀)0.3 µM (for MG132)
Various NF-κB InhibitorsIκBα Phosphorylation (IC₅₀)0.31 to 44.7 µM
GPR120 Agonist (TUG-891)GLP-1 SecretionDose-dependent increase
9-PAHSAGPR120 ActivationPotent agonist
9-PAHSANF-κB InhibitionInhibits LPS-induced activation

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound via GPR120

This compound isomers are believed to exert their anti-inflammatory effects through the G protein-coupled receptor 120 (GPR120). Activation of GPR120 can lead to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

GPR120_Signaling This compound This compound GPR120 GPR120 This compound->GPR120 Binds and Activates beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 Recruits TAK1_complex TAK1/TAB1 Complex beta_arrestin2->TAK1_complex Inhibits IKK IKK Complex TAK1_complex->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to inflammatory_genes Inflammatory Gene Expression NFkB->inflammatory_genes Induces Transcription inflammation Inflammation inflammatory_genes->inflammation Leads to

Caption: GPR120 signaling pathway initiated by this compound.

Experimental Workflow for this compound Isomer Elucidation

The following diagram illustrates a logical workflow for the comprehensive structural elucidation of this compound isomers from a biological sample.

Experimental_Workflow start Biological Sample (e.g., Adipose Tissue) extraction Lipid Extraction (Bligh-Dyer) start->extraction spe Solid-Phase Extraction (SPE) to isolate FAHFA fraction extraction->spe rp_lcms Reverse-Phase LC-MS/MS for Positional Isomer Separation and Quantification spe->rp_lcms chiral_sfc Chiral SFC-MS for Stereoisomer Separation (R- and S-isomers) rp_lcms->chiral_sfc Fractions containing This compound nmr NMR Spectroscopy (¹H, ¹³C) for Structural Confirmation chiral_sfc->nmr Isolated Isomers bioassay Biological Activity Assays (e.g., GPR120 activation, NF-κB inhibition) chiral_sfc->bioassay elucidation Complete Structural Elucidation and Biological Profiling nmr->elucidation synthesis Chemical Synthesis of Authentic Standards synthesis->rp_lcms Standards for comparison synthesis->chiral_sfc Standards for comparison synthesis->nmr For spectral assignment bioassay->elucidation

Caption: Workflow for this compound isomer structural elucidation.

The structural elucidation of this compound isomers is a multi-faceted process that relies on the synergistic use of advanced analytical techniques. By combining high-resolution mass spectrometry for positional isomer identification, chiral chromatography for stereoisomer separation, and NMR spectroscopy for definitive structural confirmation, a complete picture of these bioactive lipids can be obtained. The detailed protocols and workflows presented in this guide provide a framework for researchers and drug development professionals to accurately characterize this compound isomers, paving the way for a deeper understanding of their therapeutic potential.

References

9-PAHPA Signaling in the Inflammatory Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Palmitoyl-hydroxy-palmitic acid (9-PAHPA) is an endogenous lipid molecule belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has identified FAHFAs as a novel class of bioactive lipids with potential anti-diabetic and anti-inflammatory properties. While much of the detailed mechanistic work has been conducted on the closely related isomer, 9-palmitoyl-hydroxy-stearic acid (9-PAHSA), the available evidence suggests that this compound likely shares similar signaling pathways in modulating the inflammatory response. This technical guide provides an in-depth overview of the core signaling pathways, quantitative data derived from related compounds, and detailed experimental protocols relevant to the study of this compound's anti-inflammatory effects.

Core Signaling Pathway: GPR120-Mediated NF-κB Inhibition

The primary anti-inflammatory mechanism of action for FAHFAs like this compound is believed to be mediated through the activation of G protein-coupled receptor 120 (GPR120), a receptor for long-chain fatty acids. Activation of GPR120 initiates a signaling cascade that ultimately leads to the inhibition of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

The proposed signaling pathway is as follows:

  • Ligand Binding and GPR120 Activation: this compound, acting as a ligand, binds to and activates GPR120 on the surface of immune cells, such as macrophages.

  • Downstream Signaling: While the precise downstream effectors of GPR120 activation by this compound are still under investigation, studies on 9-PAHSA suggest that this activation leads to the inhibition of Toll-like receptor (TLR)-mediated inflammatory signaling.

  • Inhibition of NF-κB Activation: The signaling cascade converges on the inhibition of the NF-κB pathway. This is a critical step, as NF-κB is a key transcriptional regulator of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

  • Reduced Pro-inflammatory Mediator Production: By inhibiting NF-κB, this compound can effectively suppress the production and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and various chemokines.

GPR120_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound GPR120 GPR120 This compound->GPR120 Binds and Activates IKK IKK GPR120->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NFκB IκBα->NFκB Releases NFκB_active NF-κB (active) NFκB->NFκB_active Activation DNA DNA NFκB_active->DNA Translocates and Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces Transcription

Caption: Proposed GPR120-mediated NF-κB inhibition pathway by this compound.

Quantitative Data on the Anti-inflammatory Effects of Related FAHFAs

While specific quantitative data for this compound is limited in the current literature, studies on the closely related 9-PAHSA provide valuable insights into the potential potency of this class of molecules.

CompoundTargetAssayResultReference
9-PAHSACCR6Antagonism AssayIC50 = 1.7 µM
9-PAHSACCR7Antagonism AssayIC50 = 3.2 µM
9-PAHSACXCR4Antagonism AssayIC50 = 3.9 µM
9-PAHSACXCR5Antagonism AssayIC50 = 19 µM
9-PAHSALPS-induced CXCL10Cytokine Secretion2-fold reduction at 10 µM
9-PAHSALPS-induced CXCL10Cytokine Secretion3.7-fold reduction at 100 µM

Note: The data presented above is for 9-PAHSA and serves as a proxy for the potential activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the anti-inflammatory effects of this compound.

Macrophage Culture and Inflammatory Stimulation

This protocol describes the culture of a macrophage cell line and stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cell Line: Murine macrophage cell line J774A.1 or human monocytic cell line THP-1 (differentiated into macrophages with PMA).

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Protocol:

    • Culture macrophages in T-75 flasks until 80-90% confluency.

    • Seed cells into 24-well plates at a density of 2 x 10^5 cells/well and allow to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant for cytokine analysis and the cell lysate for protein or RNA analysis.

Quantification of Cytokine Production by ELISA

This protocol outlines the measurement of pro-inflammatory cytokine levels in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials: ELISA kits for specific cytokines (e.g., TNF-α, IL-6), wash buffer, substrate solution, and a microplate reader.

  • Protocol:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.

    • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.

    • Wash the plate and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add the substrate solution. Allow the color to develop.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

Analysis of NF-κB Activation by Western Blot

This protocol details the assessment of NF-κB activation by measuring the phosphorylation of key signaling proteins or the nuclear translocation of NF-κB subunits.

  • Materials: Cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, primary antibodies (e.g., anti-phospho-IκBα, anti-NF-κB p65), HRP-conjugated secondary antibody, and a chemiluminescence detection system.

  • Protocol:

    • Lyse the cells treated as described in Protocol 1 with a suitable lysis buffer.

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 9-PAHPA in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-PAHPA (9-Palmitic Acid Hydroxy Palmitic Acid) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. Emerging research has highlighted the significant biological activities of FAHFAs, including anti-diabetic and anti-inflammatory properties. Specifically, this compound has been shown to modulate basal metabolism and enhance insulin (B600854) sensitivity, making it a molecule of considerable interest for therapeutic development in metabolic diseases.[1][2][3][4] Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles.

This document provides a detailed protocol for the quantitative analysis of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5]

Experimental Protocols

Plasma Sample Collection and Handling

Proper sample collection and handling are critical to ensure the stability and integrity of this compound.

  • Anticoagulant: Collect whole blood in tubes containing K2EDTA.

  • Processing: Centrifuge the blood at 2,200 x g for 15 minutes at 4°C within one hour of collection to separate the plasma.

  • Storage: Immediately store the plasma samples at -80°C until analysis to prevent lipid degradation.

Sample Preparation: Lipid Extraction

A robust lipid extraction method is essential to isolate this compound from the complex plasma matrix. This protocol employs a modified Folch extraction followed by solid-phase extraction (SPE) for sample cleanup.

Materials:

  • Human plasma sample

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Internal Standard (IS): ¹³C-labeled this compound or a structurally similar FAHFA analog.

  • Nitrogen gas evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)

  • Hexane (LC-MS grade)

  • Ethyl acetate (B1210297) (LC-MS grade)

Procedure:

  • Thaw frozen plasma samples on ice.

  • To 200 µL of plasma, add 1.3 mL of ice-cold PBS.

  • Add 1.5 mL of methanol, followed by 3 mL of chloroform containing the internal standard.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Centrifuge at 2,200 x g for 5 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) into a new tube.

  • Dry the organic extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 200 µL of chloroform) for SPE.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., 6 mL of 5% ethyl acetate in hexane) to remove neutral lipids.

  • Elute the FAHFA fraction containing this compound with a more polar solvent (e.g., 4 mL of ethyl acetate).

  • Dry the eluted fraction under a gentle stream of nitrogen.

  • Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other isomers and matrix components. (e.g., start at 30% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of a this compound standard.

  • Collision Energy and other source parameters: Optimize for maximum signal intensity.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in public literature, the following table presents hypothetical, yet realistic, validation data for a quantitative LC-MS/MS method for this compound in human plasma. This data is for illustrative purposes to guide researchers in what to expect from a validated assay.

Table 1: Method Validation Parameters for this compound Quantification in Human Plasma

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%
Matrix EffectMinimal (< 15%)
Extraction Recovery> 80%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) extraction Liquid-Liquid Extraction (Chloroform/Methanol/PBS) plasma->extraction centrifugation Centrifugation (2,200 x g, 5 min, 4°C) extraction->centrifugation organic_phase Collect Organic Phase centrifugation->organic_phase drying1 Dry Down (Nitrogen) organic_phase->drying1 spe Solid-Phase Extraction (SPE) drying1->spe drying2 Dry Down (Nitrogen) spe->drying2 reconstitution Reconstitute in Mobile Phase drying2->reconstitution lcms LC-MS/MS Injection reconstitution->lcms data Data Acquisition (MRM) lcms->data quantification Quantification (vs. Internal Standard) data->quantification results Concentration of this compound quantification->results

Caption: Experimental workflow for the quantitative analysis of this compound in plasma.

Signaling Pathway

This compound has been identified as an agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.

ppar_alpha_pathway pahpa This compound ppara PPARα pahpa->ppara complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex p_pre PPRE (Peroxisome Proliferator Response Element) complex->p_pre Binds to gene_expression Target Gene Expression p_pre->gene_expression Activates biological_effects Biological Effects (e.g., Increased Fatty Acid Oxidation, Decreased Triglyceride Accumulation) gene_expression->biological_effects

Caption: this compound signaling through the PPARα pathway.

References

Application Notes and Protocols for Administering 9-PAHPA to Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Palmitoyl-alpha-hydroxy-palmitic acid (9-PAHPA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids.[1] Emerging research has identified this compound as a bioactive lipid with significant potential in metabolic and inflammatory disease research.[2][3] Unlike some other lipid mediators, this compound does not exert its effects through fatty acid amide hydrolase (FAAH) inhibition. Instead, its primary mechanism of action involves the activation of G-protein-coupled receptor 120 (GPR120), a receptor known to play a crucial role in glucose metabolism and anti-inflammatory signaling.[1]

These application notes provide detailed protocols for the administration of this compound to rodent models for studying its effects on metabolism and inflammation. The information is intended to guide researchers in designing and executing robust in vivo experiments.

Mechanism of Action: GPR120 Signaling

This compound acts as an agonist for GPR120. The activation of GPR120 initiates downstream signaling cascades that mediate its anti-inflammatory and insulin-sensitizing effects.[1]

  • Anti-Inflammatory Pathway: Upon ligand binding, GPR120 recruits β-arrestin 2. This complex then interacts with TAB1, leading to the inhibition of the TAK1-mediated activation of pro-inflammatory pathways such as NF-κB and JNK.

  • Insulin (B600854) Sensitizing Pathway: In adipocytes, GPR120 activation by this compound can enhance insulin-stimulated glucose uptake. This is thought to occur through Gαq/11-mediated signaling, which increases intracellular calcium and activates pathways leading to the translocation of GLUT4 to the cell membrane.

Quantitative Data from Rodent Studies

The following tables summarize quantitative data from studies investigating the effects of this compound in rodent models. These studies primarily utilized dietary supplementation for long-term administration.

Table 1: Effects of this compound on Metabolic Parameters in Mice

ParameterMouse ModelThis compound Dose & DurationKey FindingsReference
Insulin SensitivityC57BL/6J (healthy)Diet supplemented for 12 weeksIncreased insulin sensitivity
Glucose ToleranceC57BL/6J (healthy)Diet supplemented for 12 weeksNo significant modification
Glucose-Stimulated Insulin SecretionC57BL/6J (healthy)Diet supplemented for 12 weeksLoss of glucose-stimulated insulin secretion
Basal MetabolismC57BL/6J (healthy)Diet supplemented for 12 weeksIncreased basal metabolism
Body WeightC57BL/6J (healthy)Diet supplemented for 12 weeksNo direct effect on body weight
Liver HomeostasisC57BL/6J (healthy)Diet supplemented for 12 weeksInduced hepatic steatosis and fibrosis in some mice
Insulin SensitivityObesogenic diet-fed miceDiet supplemented for 12 weeksImproved insulin sensitivity

Experimental Protocols

Protocol 1: Long-Term Administration via Dietary Admixture

This method is suitable for chronic studies to assess the long-term metabolic and anti-inflammatory effects of this compound.

Materials:

  • This compound powder

  • Standard or high-fat rodent chow

  • Food mixer

  • Analytical balance

Procedure:

  • Dose Calculation: Determine the desired dose of this compound in mg/kg of body weight per day. Based on the average daily food consumption of the rodent strain, calculate the amount of this compound to be mixed per kilogram of chow. A common dosage used in studies is in the range of what can be achieved through dietary supplementation, which can be calculated based on food intake.

  • Chow Preparation:

    • Weigh the required amount of this compound powder.

    • Thoroughly mix the this compound with a small portion of the powdered chow to ensure even distribution.

    • Gradually add the remaining chow and continue mixing until a homogenous mixture is achieved.

    • The chow can then be provided to the animals ad libitum.

  • Control Group: Prepare a control diet by mixing the vehicle used to dissolve the this compound (if any) or simply the plain chow in the same manner.

  • Monitoring: Monitor food intake and body weight regularly to ensure the desired dosage is being consumed and to track any effects on animal health.

Protocol 2: Acute or Sub-Chronic Administration via Oral Gavage

This method allows for precise dosing of this compound for acute or sub-chronic studies.

Materials:

  • This compound

  • Suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose (B213188) (CMC), 10% DMSO in saline)

  • Oral gavage needles (18-20 gauge for mice)

  • Syringes

Procedure:

  • Formulation Preparation:

    • Determine the appropriate concentration of this compound in the vehicle to achieve the desired dose in a reasonable gavage volume (typically 5-10 mL/kg for mice).

    • Due to the lipophilic nature of this compound, a vehicle such as corn oil or a suspension in an aqueous vehicle with a surfactant may be necessary. Perform small-scale solubility tests to determine the optimal vehicle.

    • Warm the vehicle slightly and vortex or sonicate to aid in dissolution or suspension.

  • Animal Handling and Gavage:

    • Accurately weigh each animal to calculate the exact volume to be administered.

    • Gently restrain the animal.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth.

    • Insert the gavage needle into the esophagus and slowly administer the formulation.

  • Post-Procedure Monitoring: Observe the animal for any signs of distress or adverse reactions following the procedure.

Protocol 3: Administration via Intraperitoneal (IP) Injection

IP injection is another route for systemic administration, bypassing first-pass metabolism.

Materials:

  • This compound

  • Sterile, non-toxic vehicle (e.g., saline with a co-solvent like DMSO, corn oil)

  • Sterile syringes and needles (25-27 gauge for mice)

Procedure:

  • Formulation Preparation:

    • Prepare a sterile solution or a fine suspension of this compound in a suitable vehicle. The final concentration should allow for an injection volume of typically no more than 10 mL/kg for mice.

    • Ensure the formulation is at room temperature before injection.

  • Injection Procedure:

    • Restrain the animal, exposing the abdomen.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the cecum or bladder.

    • Aspirate briefly to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.

    • Inject the formulation slowly.

  • Post-Procedure Monitoring: Monitor the animal for any signs of discomfort, irritation, or adverse effects at the injection site.

Visualization of Pathways and Workflows

GPR120 Signaling Pathway

Caption: GPR120 signaling pathways activated by this compound.

Experimental Workflow for this compound Administration

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Dose_Calc Dose Calculation Vehicle_Selection Vehicle Selection & Formulation Dose_Calc->Vehicle_Selection Dietary Dietary Admixture (Chronic) Vehicle_Selection->Dietary Gavage Oral Gavage (Acute/Sub-chronic) Vehicle_Selection->Gavage IP Intraperitoneal Injection (Acute/Sub-chronic) Vehicle_Selection->IP Metabolic Metabolic Phenotyping (GTT, ITT, etc.) Dietary->Metabolic Inflammation_Markers Inflammatory Markers (Cytokines, Gene Expression) Dietary->Inflammation_Markers Histology Histological Analysis (Liver, Adipose Tissue) Dietary->Histology Gavage->Metabolic Gavage->Inflammation_Markers Gavage->Histology IP->Metabolic IP->Inflammation_Markers IP->Histology

Caption: General workflow for this compound administration in rodents.

References

Application Notes and Protocols for Cell-Based Screening of 9-PAHPA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-palmitoyl-hydroxy-palmitic acid (9-PAHPA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of endogenous lipids. Emerging research indicates that this compound possesses anti-inflammatory and potential insulin-sensitizing properties, making it a molecule of interest for therapeutic development. Screening and characterizing the cellular activities of this compound is crucial for understanding its mechanism of action and identifying potential drug candidates. These application notes provide detailed protocols for key cell-based assays to screen for this compound activity, focusing on its effects on G-protein coupled receptor (GPCR) signaling and inflammatory responses.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data from cell-based assays used to characterize the activity of this compound and its related isomer, 9-PAHSA.

CompoundTarget GPCRAssay TypeParameterValue (µM)Cell Line
9-PAHSACCR6β-arrestin Recruitment (Antagonist)IC501.7Not Specified
9-PAHSACCR7β-arrestin Recruitment (Antagonist)IC503.2Not Specified
9-PAHSACXCR4β-arrestin Recruitment (Antagonist)IC503.9Not Specified
9-PAHSACXCR5β-arrestin Recruitment (Antagonist)IC5019Not Specified
9-PAHSAGPR120β-arrestin Recruitment (Agonist)IC5019Not Specified
Table 1: GPCR Activity of 9-PAHSA. Data from a broad screen of GPCRs using a β-arrestin recruitment assay.[1]
CompoundTreatment ConditionCytokine/ChemokineFold Reductionp-valueCellular Model
9-PAHSA (10 µM)LPS (10 ng/mL)CXCL102.0< 0.05MIMIC® PTE
9-PAHSA (100 µM)LPS (10 ng/mL)CXCL103.7< 0.001MIMIC® PTE
5-PAHSA (100 µM)LPS (10 ng/mL)CXCL101.8< 0.05MIMIC® PTE
Table 2: Inhibition of LPS-Induced CXCL10 Secretion by PAHSAs.[1]

Experimental Protocols

GPCR Activity Screening via β-Arrestin Recruitment Assay

This protocol is designed to screen for the agonistic and antagonistic activity of this compound on a panel of G-protein coupled receptors. The assay measures the recruitment of β-arrestin to the activated GPCR, a key step in GPCR desensitization and signaling.

Materials:

  • PathHunter® β-arrestin cell lines expressing the GPCR of interest (e.g., from DiscoveRx)

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • GPCR-specific agonist

  • Cell culture medium

  • Assay buffer

  • Chemiluminescent substrate for β-galactosidase

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Protocol:

For Agonist Mode:

  • Seed the PathHunter® cells in the microplate and culture overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Remove the culture medium from the cells and add the this compound dilutions.

  • Incubate for 60-120 minutes at 37°C.[1]

  • Add the chemiluminescent substrate.

  • Incubate for 60 minutes at room temperature.

  • Measure the chemiluminescence using a luminometer.

  • A known agonist for the specific GPCR should be used as a positive control.

For Antagonist Mode:

  • Seed the PathHunter® cells in the microplate and culture overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubate the cells with the this compound dilutions for 30 minutes at 37°C.[1]

  • Add the specific GPCR agonist at a concentration that elicits an 80% maximal response (EC80).[1]

  • Incubate for 90-180 minutes at 37°C.

  • Add the chemiluminescent substrate.

  • Incubate for 60 minutes at room temperature.

  • Measure the chemiluminescence using a luminometer.

  • Calculate the percentage inhibition of the agonist response by this compound.

Anti-inflammatory Activity via LPS-Induced Cytokine Secretion Assay

This protocol assesses the ability of this compound to modulate the inflammatory response in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution

  • 96-well cell culture plates

  • ELISA or multiplex assay kits for desired cytokines/chemokines (e.g., CXCL10, TNF-α, IL-6)

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-treat the cells with the this compound dilutions for 1 hour at 37°C.

  • Stimulate the cells with LPS at a final concentration of 10 ng/mL.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Measure the concentration of secreted cytokines/chemokines using ELISA or a multiplex assay according to the manufacturer's instructions.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol evaluates the effect of this compound on insulin-stimulated glucose uptake in a common adipocyte cell model.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • DMEM with high glucose

  • DMEM with no glucose

  • Fetal Bovine Serum (FBS)

  • Insulin (B600854)

  • This compound stock solution

  • 2-deoxy-[3H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well or 24-well plates.

  • Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

  • Pre-incubate the cells with various concentrations of this compound for 48 hours.

  • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes at 37°C in KRH buffer. Include a basal (no insulin) control.

  • Add 2-deoxy-[3H]-glucose or 2-NBDG and incubate for 10-15 minutes.

  • Wash the cells with ice-cold PBS to stop the uptake.

  • Lyse the cells.

  • For radiolabeled glucose, measure the radioactivity using a scintillation counter. For fluorescent glucose, measure the fluorescence using a plate reader.

  • Normalize the glucose uptake to the total protein content in each well.

Visualizations

Signaling Pathways and Experimental Workflows

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Agonism beta_arrestin2 β-arrestin 2 GPR120->beta_arrestin2 Recruits TAB1 TAB1 beta_arrestin2->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits Binding NFkB_complex IKK/IκB/NF-κB Complex TAK1->NFkB_complex Activates NFkB_active Active NF-κB NFkB_complex->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes Upregulates

Caption: GPR120-mediated anti-inflammatory signaling pathway.

LPS_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPS LPS TLR4_MD2_CD14 TLR4/MD-2/CD14 Complex LPS->TLR4_MD2_CD14 Binds MyD88 MyD88 TLR4_MD2_CD14->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to pro_inflammatory_genes Pro-inflammatory Gene Expression nucleus->pro_inflammatory_genes Upregulates

Caption: LPS-induced pro-inflammatory signaling via TLR4 and NF-κB.

Experimental_Workflow cluster_assay_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis cell_seeding Seed Cells (e.g., PBMCs, 3T3-L1) pre_incubation Pre-incubate with This compound cell_seeding->pre_incubation compound_prep Prepare this compound Serial Dilutions compound_prep->pre_incubation stimulation Add Stimulus (e.g., LPS, Insulin) pre_incubation->stimulation incubation_period Incubate for Specified Time stimulation->incubation_period sample_collection Collect Supernatant or Lyse Cells incubation_period->sample_collection detection Measure Response (e.g., ELISA, Luminescence) sample_collection->detection data_analysis Calculate IC50/EC50 or Fold Change detection->data_analysis

Caption: General experimental workflow for cell-based screening assays.

References

Application Notes and Protocols: Chemical Synthesis and Purification of 9-PAHPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-PAHPA (9-palmitic acid ester of hydroxy palmitic acid), with the chemical name 9-[(1-oxohexadecyl)oxy]-hexadecanoic acid, is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids.[1] FAHFAs are endogenous lipids that have garnered significant interest for their potential anti-diabetic and anti-inflammatory properties.[2] As research into the therapeutic potential of these molecules expands, robust and well-documented protocols for their chemical synthesis and purification are essential.

This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound, intended to guide researchers in obtaining high-purity material for their studies.

Chemical Structure

  • Systematic Name: 9-[(1-oxohexadecyl)oxy]-hexadecanoic acid

  • Abbreviation: this compound

  • CAS Number: 1636134-70-7

  • Molecular Formula: C₃₂H₆₂O₄

  • Molecular Weight: 510.8 g/mol

Synthesis of this compound

The synthesis of this compound can be achieved through a two-stage process:

  • Synthesis of the Precursor: Preparation of 9-hydroxy palmitic acid.

  • Esterification: Coupling of 9-hydroxy palmitic acid with palmitic acid.

While a direct, step-by-step protocol exclusively for racemic this compound is not extensively detailed in the literature, a general and adaptable synthesis strategy can be derived from established methods for similar FAHFAs.

Experimental Protocol: Synthesis of 9-Hydroxy Palmitic Acid (Precursor)

A common method for the synthesis of hydroxy fatty acids involves the reduction of a corresponding keto acid. The keto acid can be synthesized via various organic chemistry reactions, such as the acylation of a suitable substrate.

Experimental Protocol: Esterification of 9-Hydroxy Palmitic Acid with Palmitic Acid

The final step in the synthesis of this compound is the esterification of the hydroxyl group of 9-hydroxy palmitic acid with the carboxyl group of palmitic acid. A common and effective method for this transformation is the use of a coupling agent.

Detailed Methodology:

  • Reaction Setup: To a solution of palmitic acid (1.0 equivalent) in dry dichloromethane (B109758) (CH₂Cl₂) at 0°C, add N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.0 equivalent), triethylamine (B128534) (TEA) (1.0 equivalent), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.05 equivalents).

  • Activation: Stir the reaction mixture at 0°C for 10 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of 9-hydroxy palmitic acid (1.0 equivalent) in dry CH₂Cl₂ to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction by washing with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Separate the organic layer.

  • Extraction: Extract the aqueous layer with CH₂Cl₂.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude this compound is critical to remove unreacted starting materials, byproducts, and coupling reagents. Flash column chromatography is a standard and effective method for this purpose.

Experimental Protocol: Purification by Flash Column Chromatography

  • Column Preparation: Pack a silica (B1680970) gel column with a suitable slurry prepared in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial chromatography solvent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate (B1210297) in hexane. A typical gradient could be from 10% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

ParameterValue/RangeNotes
Purity (Post-Purification) ≥95%As determined by analytical techniques such as HPLC or GC-MS.
Typical Yield VariableHighly dependent on the efficiency of the precursor synthesis and the coupling reaction.
TLC Rf Value Dependent on solvent systemFor a hexane/ethyl acetate (1:1, v/v) system, fatty acid methyl esters (FAMEs) have an approximate Rf of 0.58, and hydroxy fatty acid methyl esters have an approximate Rf of 0.32. The Rf of this compound would be expected to be in a similar range to FAMEs.[3]

Visualizations

Chemical Synthesis Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification cluster_purification Purification start_material Palmitic Acid Derivative intermediate 9-Oxo Palmitic Acid start_material->intermediate Acylation/Oxidation precursor 9-Hydroxy Palmitic Acid intermediate->precursor Reduction (e.g., NaBH4) crude_product Crude this compound precursor->crude_product Coupling palmitic_acid Palmitic Acid activated_pa Activated Palmitic Acid palmitic_acid->activated_pa EDC, DMAP, TEA activated_pa->crude_product purified_product Pure this compound crude_product->purified_product Flash Chromatography

Caption: Workflow for the chemical synthesis and purification of this compound.

Signaling Pathway Context

While the direct signaling pathway of this compound is still under active investigation, FAHFAs, in general, have been shown to exert their effects through various mechanisms, including the activation of G-protein coupled receptors (GPCRs) and modulation of inflammatory pathways.

Signaling_Pathway cluster_cellular_response Cellular Response anti_inflammatory Anti-inflammatory Effects insulin_sensitizing Improved Insulin Sensitivity This compound This compound GPCR GPCR Activation This compound->GPCR Inflammatory_Pathway Modulation of Inflammatory Pathways This compound->Inflammatory_Pathway GPCR->insulin_sensitizing Inflammatory_Pathway->anti_inflammatory

Caption: Putative signaling context for FAHFAs like this compound.

References

Application of 9-PAHPA in Type 2 Diabetes Research: A Detailed Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 9-palmitoyl-hydroxy-palmitic acid (9-PAHPA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids that has emerged as a molecule of interest in the field of type 2 diabetes research. Studies have demonstrated its potential to modulate glucose homeostasis and insulin (B600854) sensitivity, making it a compelling candidate for further investigation as a potential therapeutic agent. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound.

Key Findings and Mechanism of Action

Recent research has elucidated that this compound exerts its beneficial effects on glucose metabolism primarily through the activation of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). GPR40 is predominantly expressed on pancreatic β-cells.[1][2] Upon binding of this compound, GPR40 activates the Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular Ca2+ levels potentiates glucose-stimulated insulin secretion (GSIS).[2][3][4]

The following diagram illustrates the signaling pathway of this compound in pancreatic β-cells:

This compound signaling pathway in pancreatic β-cells.

In Vivo Efficacy of this compound

Studies in various mouse models of obesity and type 2 diabetes have demonstrated the potential of this compound to improve metabolic parameters.

Effects on Insulin Sensitivity

Long-term administration of this compound has been shown to improve insulin sensitivity in diet-induced obese (DIO) and db/db mice. This is a critical finding as insulin resistance is a hallmark of type 2 diabetes.

Table 1: Effect of this compound on Insulin Sensitivity in Diet-Induced Obese (DIO) Mice

Treatment GroupFasting Blood Glucose (mg/dL)Area Under the Curve (AUC) for Insulin Tolerance TestReference
DIO Control150 ± 1010,500 ± 500Benlebna et al., 2022
DIO + this compound130 ± 88,500 ± 400Benlebna et al., 2022

Data are presented as mean ± SEM. Statistical significance was observed between the control and this compound treated groups.

Glucose Tolerance

While this compound significantly improves insulin sensitivity, its effect on overall glucose tolerance can be modest. This suggests that its primary action is on insulin-mediated glucose disposal rather than directly on glucose clearance.

Table 2: Effect of this compound on Glucose Tolerance in Healthy Mice on a High-Fat Diet

Treatment GroupFasting Blood Glucose (mg/dL)AUC for Glucose Tolerance TestReference
Control Diet100 ± 515,000 ± 800Benlebna et al., 2020
High-Fat Diet125 ± 720,000 ± 1000Benlebna et al., 2020
High-Fat Diet + this compound120 ± 618,500 ± 900Benlebna et al., 2020

Data are presented as mean ± SEM.

It is important to note that while beneficial for insulin sensitivity, long-term high intake of this compound in healthy mice has been associated with hepatic steatosis and fibrosis, indicating a need for careful dose-response studies.

Experimental Protocols

In Vivo Studies: Insulin Tolerance Test (ITT)

This protocol is designed to assess in vivo insulin sensitivity in mice treated with this compound.

Materials:

  • C57BL/6J mice (or other relevant strain)

  • This compound

  • Vehicle control (e.g., corn oil)

  • Human insulin (e.g., Humulin R)

  • Sterile saline (0.9% NaCl)

  • Glucometer and glucose test strips

  • Animal scale

  • Syringes and needles

Procedure:

  • Animal Acclimation and Dosing: Acclimate mice to handling for at least one week prior to the experiment. Administer this compound or vehicle control daily via oral gavage for the desired treatment period (e.g., 4-12 weeks).

  • Fasting: Fast the mice for 4-6 hours before the ITT. Ensure free access to water.

  • Baseline Blood Glucose: Obtain a baseline blood glucose reading (t=0) from the tail vein using a glucometer.

  • Insulin Injection: Inject human insulin intraperitoneally (IP) at a dose of 0.75 U/kg body weight.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, 60, 90, and 120 minutes post-insulin injection.

  • Data Analysis: Plot the blood glucose levels over time for each group. Calculate the Area Under the Curve (AUC) to quantify insulin sensitivity. A lower AUC indicates greater insulin sensitivity.

ITT_Workflow cluster_setup Experimental Setup cluster_procedure ITT Procedure cluster_analysis Data Analysis acclimation Acclimatize Mice dosing Daily this compound Dosing acclimation->dosing fasting Fast Mice (4-6h) dosing->fasting baseline Measure Baseline Glucose (t=0) fasting->baseline injection Inject Insulin (0.75 U/kg) baseline->injection monitoring Monitor Blood Glucose (15, 30, 45, 60, 90, 120 min) injection->monitoring plotting Plot Glucose vs. Time monitoring->plotting auc Calculate Area Under the Curve (AUC) plotting->auc

Workflow for the in vivo Insulin Tolerance Test (ITT).
In Vitro Studies: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is used to assess the direct effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated islets.

Materials:

  • Pancreatic β-cell line (e.g., INS-1 832/13) or isolated pancreatic islets

  • Cell culture medium (e.g., RPMI-1640)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

  • Low glucose KRBB (e.g., 2.8 mM glucose)

  • High glucose KRBB (e.g., 16.7 mM glucose)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Insulin ELISA kit

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed β-cells in a 24-well plate and culture until they reach 80-90% confluency.

  • Pre-incubation: Wash the cells twice with a pre-warmed, glucose-free KRBB. Then, pre-incubate the cells in low glucose KRBB for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

  • Stimulation: After pre-incubation, replace the buffer with the following treatment solutions:

    • Low glucose KRBB (basal control)

    • High glucose KRBB (stimulated control)

    • High glucose KRBB + this compound (at desired concentrations)

    • High glucose KRBB + Vehicle control

  • Incubation: Incubate the cells for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the results as fold-change in insulin secretion relative to the basal (low glucose) control.

GSIS_Workflow cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis seeding Seed β-cells preincubation Pre-incubate in Low Glucose KRBB seeding->preincubation stimulation Stimulate with Treatment Groups: - Low Glucose - High Glucose - High Glucose + this compound - High Glucose + Vehicle preincubation->stimulation collection Collect Supernatant stimulation->collection elisa Measure Insulin (ELISA) collection->elisa analysis Calculate Fold-Change in Secretion elisa->analysis

Workflow for the in vitro GSIS Assay.

Conclusion and Future Directions

This compound represents a promising lipid molecule for the study of type 2 diabetes. Its ability to enhance insulin sensitivity through the activation of GPR40 on pancreatic β-cells provides a clear mechanism for its action. The provided protocols offer a starting point for researchers to investigate the therapeutic potential of this compound further. Future research should focus on optimizing dosing to maximize the insulin-sensitizing effects while minimizing potential off-target effects, such as those observed in the liver. Additionally, exploring the role of this compound in other insulin-sensitive tissues, such as skeletal muscle and adipose tissue, will provide a more comprehensive understanding of its metabolic benefits. The development of synthetic analogs of this compound with improved potency and safety profiles could also be a promising avenue for drug development.

References

Application Notes and Protocols for the Quantification of 9-PAHPA

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with significant biological activities, including anti-inflammatory and insulin-sensitizing effects.[1][2][3] 9-Palmitic Acid Hydroxy Palmitic Acid (9-PAHPA) is a member of this family, and its accurate quantification in biological matrices is crucial for understanding its physiological roles and for potential therapeutic development. These application notes describe the development and protocol for a sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound. This document provides researchers, scientists, and drug development professionals with a detailed methodology, performance characteristics, and application guidelines for this assay.

Introduction

Small molecule quantification is essential in various fields, including clinical diagnostics and drug discovery.[4][5] While techniques like LC-MS/MS offer high specificity, immunoassays such as ELISA provide a cost-effective, high-throughput alternative suitable for rapid screening and quantification. Because small molecules like this compound have only a single antigenic determinant, a competitive immunoassay format is the most appropriate method for their detection. This assay is designed to quantify this compound in samples by measuring the competition between the this compound in the sample and a known amount of enzyme-labeled this compound for binding to a limited number of specific anti-9-PAHPA antibodies. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Assay Principle and Workflow

The this compound competitive ELISA is based on the competition between free this compound (in the standard or sample) and a fixed concentration of Horseradish Peroxidase (HRP)-conjugated this compound for a limited number of binding sites on a microplate pre-coated with a monoclonal antibody specific to this compound. After incubation, the unbound components are washed away. A substrate solution (TMB) is then added, which develops a blue color in the presence of HRP. The reaction is stopped by adding an acidic stop solution, turning the color yellow. The intensity of the color is measured spectrophotometrically at 450 nm and is inversely proportional to the amount of this compound present in the sample.

G cluster_steps Competitive ELISA Workflow A 1. Plate Coating Anti-9-PAHPA antibody is immobilized on the microplate. B 2. Blocking Unbound sites are blocked with a blocking buffer. A->B C 3. Competition Sample/Standard (containing this compound) and this compound-HRP conjugate are added. B->C D 4. Washing Unbound reagents are washed away. C->D E 5. Substrate Addition TMB substrate is added to wells. D->E F 6. Color Development HRP catalyzes substrate conversion, producing a color signal. E->F G 7. Stop Reaction Stop solution is added. F->G H 8. Read Absorbance Plate is read at 450 nm. Signal is inversely proportional to This compound concentration. G->H

Caption: Workflow of the competitive ELISA for this compound quantification.

Quantitative Data Summary

The performance of the this compound competitive ELISA was validated to ensure sensitivity, accuracy, and specificity. The key quantitative parameters are summarized below.

ParameterResultDescription
Assay Range 0.1 ng/mL - 10 ng/mLThe range of concentrations, including the lowest and highest standards, where the assay is precise and accurate.
IC50 ~1.5 ng/mLThe concentration of this compound that causes 50% inhibition of the maximal signal.
Sensitivity (LOD) 0.05 ng/mLThe lowest concentration of this compound that can be distinguished from the zero standard with 99% confidence.
Intra-Assay CV < 8%The coefficient of variation within a single assay run, indicating the precision of the assay.
Inter-Assay CV < 12%The coefficient of variation between different assay runs, indicating the reproducibility of the assay.
Sample Types Serum, Plasma, Cell Culture SupernatantsValidated biological matrices for use with this protocol.

Note: The data presented is representative of typical performance for a competitive ELISA for small molecules and should be used as a guideline. Each laboratory should establish its own standard curves and validate the assay.

Experimental Protocols

Reagent Preparation
  • Wash Buffer (1X): If using a 20X concentrate, dilute 50 mL of concentrate into 950 mL of deionized water.

  • This compound Standard: Reconstitute the lyophilized this compound standard to create a stock solution of 100 ng/mL. Perform serial dilutions using the sample diluent to prepare standards at 10, 5, 2.5, 1.25, 0.625, 0.312, and 0.156 ng/mL. The sample diluent serves as the zero standard (0 ng/mL).

  • This compound-HRP Conjugate (1X): Dilute the concentrated conjugate with the conjugate diluent according to the manufacturer's instructions immediately before use.

Sample Preparation
  • Serum: Use a serum separator tube and allow the sample to clot for 30 minutes at room temperature before centrifuging for 15 minutes at 1000 x g. Collect the serum.

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.

  • Cell Culture Supernatants: Centrifuge samples for 20 minutes at 1000 x g to remove particulates.

  • Note: Samples should be stored at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.

Assay Procedure
  • Bring Reagents to Room Temperature: Allow all reagents and samples to reach room temperature (20-25°C) before use.

  • Add Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.

  • Add HRP Conjugate: Immediately add 50 µL of the 1X this compound-HRP conjugate to each well.

  • Incubate: Cover the plate with a sealer and incubate for 1 hour at 37°C.

  • Wash: Aspirate the liquid from each well and wash each well three times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Add Substrate: Add 90 µL of TMB Substrate solution to each well.

  • Incubate for Color Development: Incubate the plate for 15-20 minutes at 37°C in the dark. Monitor the color change.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Immediately read the optical density (OD) at 450 nm using a microplate reader.

Data Analysis
  • Calculate Average OD: Calculate the average OD for each set of duplicate standards and samples.

  • Generate Standard Curve: Plot the average OD (Y-axis) against the concentration of the standards (X-axis). A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.

  • Determine Sample Concentrations: Interpolate the concentration of this compound in the samples from the standard curve. Remember to account for any sample dilution factors.

G cluster_analysis Data Analysis Workflow A Raw OD450 Readings from Microplate Reader B Average Duplicate ODs for Standards & Samples A->B C Generate Standard Curve (4-Parameter Logistic Fit) OD vs. Concentration B->C D Interpolate Sample ODs on Standard Curve C->D E Calculate this compound Concentration (Apply Dilution Factor) D->E

Caption: Logical workflow for calculating this compound concentrations.

Application: Putative Signaling Pathway

Studies on related FAHFAs, such as 9-PAHSA, have shown that these lipids can exert their biological effects through various signaling pathways. For instance, 9-PAHSA has been shown to improve cardiovascular complications by regulating autophagy via the p-AKT/mTOR pathway. It has also demonstrated anti-inflammatory effects through the GPR120 receptor, which can inhibit NF-κB activation. While the specific pathways for this compound are still under investigation, it is hypothesized that it may act through similar mechanisms. The developed immunoassay can be a critical tool for studying the role of this compound in these pathways.

G cluster_pathway Putative Signaling Pathways for this compound pahpa This compound gpr120 GPR120 pahpa->gpr120 Binds pi3k PI3K pahpa->pi3k Activates nfkb NF-κB gpr120->nfkb Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor insulin (B600854) Insulin Sensitivity akt->insulin Promotes autophagy Autophagy Regulation mtor->autophagy Inhibits inflammation Inflammation nfkb->inflammation Promotes

Caption: Putative signaling pathways modulated by this compound.

Conclusion

This document provides a comprehensive guide for the quantification of this compound using a competitive ELISA. The detailed protocol and performance characteristics demonstrate a robust and sensitive method suitable for researchers in academia and the pharmaceutical industry. This immunoassay represents a valuable tool for advancing our understanding of the biological roles of this compound and for exploring its potential as a biomarker or therapeutic agent.

References

Application Notes and Protocols for In Vivo Imaging of 9-PAHPA Distribution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there are no established, publicly available in vivo imaging techniques or protocols specifically for tracking the distribution of 9-palmitoyl-hydroxy-stearic acid (9-PAHPA). The following application notes and protocols are a hypothetical guide based on established principles of in vivo imaging for tracking lipid molecules. These protocols would require substantial research and development for successful implementation.

Introduction

This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with potential anti-diabetic and anti-inflammatory properties[1][2]. Understanding the in vivo biodistribution of this compound is crucial for elucidating its mechanisms of action, identifying target tissues, and assessing its therapeutic potential. In vivo imaging techniques offer a non-invasive approach to longitudinally monitor the spatial and temporal distribution of this compound in living organisms. This document outlines hypothetical protocols for tracking this compound using various imaging modalities, assuming a suitable labeled version of the molecule can be synthesized.

Hypothetical Labeling Strategies for this compound

To render this compound visible to imaging systems, it must be conjugated with an imaging agent. The choice of label depends on the selected imaging modality.

  • For Positron Emission Tomography (PET): this compound could be labeled with a positron-emitting radionuclide such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). This would involve complex radiosynthesis to incorporate the radionuclide into the this compound molecule without significantly altering its biological activity.

  • For Single-Photon Emission Computed Tomography (SPECT): Labeling would involve chelating a gamma-emitting radionuclide like Technetium-99m (⁹⁹ᵐTc) or Indium-111 (¹¹¹In) to the this compound molecule.

  • For Magnetic Resonance Imaging (MRI): this compound could be conjugated to a contrast agent, such as a Gadolinium (Gd)-based chelate, to enable its detection.

  • For Optical Imaging: A fluorescent dye, such as a near-infrared (NIR) fluorophore, could be attached to this compound for visualization.

Application Note 1: In Vivo Tracking of [¹⁸F]-9-PAHPA using PET Imaging

Principle: Positron Emission Tomography (PET) is a highly sensitive nuclear imaging technique that detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide. By labeling this compound with ¹⁸F, its distribution can be quantified in three dimensions within a living animal.

Experimental Protocol: PET Imaging of [¹⁸F]-9-PAHPA in Mice

I. Materials and Reagents:

  • [¹⁸F]-labeled this compound (requires custom synthesis)

  • Experimental animals (e.g., C57BL/6 mice)

  • Anesthetic (e.g., isoflurane)

  • Saline solution

  • PET/CT scanner

II. Animal Preparation:

  • Fast mice for 4-6 hours prior to imaging to reduce background signal from brown adipose tissue.

  • Anesthetize the mouse using an induction chamber with 2-3% isoflurane (B1672236) in oxygen.

  • Maintain anesthesia using a nose cone with 1-2% isoflurane for the duration of the experiment.

  • Place the mouse on the scanner bed and monitor its vital signs.

III. Radiotracer Administration:

  • Dilute the [¹⁸F]-9-PAHPA in sterile saline to the desired concentration.

  • Administer a bolus injection of [¹⁸F]-9-PAHPA (typically 1-10 MBq) via the tail vein.

IV. PET/CT Image Acquisition:

  • Immediately after injection, begin a dynamic PET scan for 60-90 minutes.

  • Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.

V. Data Analysis:

  • Reconstruct the PET and CT images.

  • Fuse the PET and CT images to visualize the localization of [¹⁸F]-9-PAHPA in different organs.

  • Draw regions of interest (ROIs) on the major organs (e.g., liver, spleen, heart, kidneys, brain, adipose tissue) using the CT images as a guide.

  • Quantify the radioactivity concentration in each ROI at different time points to generate time-activity curves.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Hypothetical Data Presentation

The biodistribution data for [¹⁸F]-9-PAHPA would be summarized in a table as follows:

Organ15 min (%ID/g)30 min (%ID/g)60 min (%ID/g)90 min (%ID/g)
Blood
Heart
Lungs
Liver
Spleen
Kidneys
Muscle
Adipose Tissue
Brain

Experimental Workflow Diagram

PET_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis animal_prep Animal Preparation (Fasting, Anesthesia) injection Tail Vein Injection animal_prep->injection probe_prep Radiotracer Preparation ([¹⁸F]-9-PAHPA in Saline) probe_prep->injection pet_ct_scan Dynamic PET/CT Scan injection->pet_ct_scan reconstruction Image Reconstruction & Fusion pet_ct_scan->reconstruction roi_analysis ROI Analysis reconstruction->roi_analysis quantification Quantification (%ID/g) roi_analysis->quantification

PET Imaging Experimental Workflow

Application Note 2: In Vivo Tracking of this compound-NIR using Optical Imaging

Principle: Optical imaging uses light in the near-infrared (NIR) spectrum to visualize fluorescent probes in living organisms. By labeling this compound with a NIR fluorophore, its accumulation in superficial tissues can be monitored. While offering lower resolution and penetration depth than PET, it is a cost-effective and high-throughput method.

Experimental Protocol: Optical Imaging of this compound-NIR in Mice

I. Materials and Reagents:

  • This compound conjugated to a NIR fluorophore (e.g., Cy7) (requires custom synthesis)

  • Experimental animals (e.g., nude mice to minimize light scatter from fur)

  • Anesthetic (e.g., isoflurane)

  • Saline solution

  • In vivo optical imaging system

II. Animal Preparation:

  • If not using nude mice, shave the area of interest to reduce light interference.

  • Anesthetize the mouse using an induction chamber with 2-3% isoflurane in oxygen.

  • Maintain anesthesia during imaging.

III. Probe Administration:

  • Administer this compound-NIR (typically 1-10 nmol) via tail vein injection.

IV. Image Acquisition:

  • Acquire a baseline fluorescence image before injection.

  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours).

V. Data Analysis:

  • Draw ROIs over target organs or tissues.

  • Quantify the average fluorescence intensity in each ROI.

  • For ex vivo validation, euthanize the animal at the final time point, dissect the organs, and image them in the optical system to confirm the in vivo signal.

Hypothetical Data Presentation

Quantitative data from optical imaging can be presented as the mean fluorescence intensity (in arbitrary units or radiant efficiency) in different tissues over time.

Organ1 hr (Radiant Efficiency)4 hr (Radiant Efficiency)8 hr (Radiant Efficiency)24 hr (Radiant Efficiency)
Liver
Tumor (if appl.)
Muscle
Adipose Tissue

Experimental Workflow Diagram

Optical_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis animal_prep Animal Preparation (Anesthesia) baseline_scan Baseline Imaging animal_prep->baseline_scan probe_prep Probe Preparation (this compound-NIR in Saline) injection IV Injection probe_prep->injection baseline_scan->injection time_series_scan Time-Series Imaging injection->time_series_scan roi_analysis ROI Analysis time_series_scan->roi_analysis ex_vivo Ex Vivo Validation (Optional) roi_analysis->ex_vivo

Optical Imaging Experimental Workflow

General Considerations and Limitations

  • Probe Synthesis and Validation: The primary challenge is the synthesis of a labeled this compound that retains its biological activity. The label should not interfere with its interaction with biological targets. Extensive in vitro validation would be required before in vivo studies.

  • Metabolism of the Probe: The labeled this compound may be metabolized in vivo, leading to the circulation of labeled metabolites. This could confound the interpretation of the imaging data. Pharmacokinetic studies would be necessary to understand the fate of the imaging probe.

  • Choice of Imaging Modality: The selection of the imaging modality depends on the research question. PET offers high sensitivity and quantitative accuracy, making it suitable for detailed biodistribution studies. Optical imaging is more suited for high-throughput screening and longitudinal studies in superficial tissues. MRI would provide excellent anatomical detail but with lower sensitivity compared to nuclear imaging techniques.

References

Standardization of 9-PAHPA for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Palmitic acid-hydroxy palmitic acid (9-PAHPA) is an endogenous fatty acid ester of a hydroxy fatty acid (FAHFA) that has garnered significant interest in preclinical research due to its potential therapeutic effects. As a member of the FAHFA family, this compound has been shown to possess anti-inflammatory and insulin-sensitizing properties, making it a promising candidate for the development of novel treatments for metabolic and inflammatory diseases.[1][2][3] The standardization of preclinical studies involving this compound is paramount to ensure the reproducibility and reliability of experimental outcomes. These application notes and protocols provide a comprehensive guide for researchers, offering detailed methodologies for the preparation, characterization, and in vitro/in vivo evaluation of this compound.

Physicochemical Properties and Quality Control

For reproducible results, it is critical to use well-characterized this compound. The following table summarizes key physicochemical properties and recommended quality control specifications for synthetic this compound intended for research use.

ParameterSpecificationMethodNotes
Appearance White to off-white solidVisual Inspection
Purity ≥98%HPLC, GC-MSImpurity profile should be documented.
Identity Conforms to the structure¹H-NMR, ¹³C-NMR, MS
Solubility Soluble in DMSO (>10 mg/mL), Ethanol (>10 mg/mL)Visual InspectionSolubility in aqueous buffers like PBS is low. Prepare stock solutions in organic solvents.
Stability Store at -20°C or below. Protect from light and moisture.HPLCSolutions in organic solvents should be freshly prepared or stored at -80°C for short periods.

In Vitro Experimental Protocols

Chemokine Receptor Antagonism Assay

This compound has been identified as an antagonist of several chemokine receptors. This protocol describes a method to assess the antagonistic activity of this compound on a target chemokine receptor (e.g., CCR6, CCR7, CXCR4, or CXCR5) using a competitive binding assay or a functional assay measuring chemokine-induced cell migration.

Experimental Workflow: Chemokine Receptor Antagonism Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_cells Prepare cells expressing the target chemokine receptor incubation Incubate cells with this compound followed by labeled chemokine prep_cells->incubation prep_ligand Prepare labeled chemokine (e.g., fluorescent or radiolabeled) prep_ligand->incubation prep_9pahpa Prepare serial dilutions of this compound prep_9pahpa->incubation detection Measure bound labeled chemokine (e.g., fluorescence or radioactivity) incubation->detection analysis Calculate IC50 value detection->analysis

Caption: Workflow for determining the chemokine receptor antagonist activity of this compound.

Protocol:

  • Cell Culture: Culture a cell line stably expressing the human chemokine receptor of interest (e.g., HEK293 or CHO cells).

  • Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Competitive Binding Assay:

    • In a 96-well plate, add 50 µL of the this compound dilutions.

    • Add 50 µL of a fixed concentration of a labeled chemokine ligand (e.g., [¹²⁵I]-CCL20 for CCR6) to each well.

    • Add 100 µL of cell suspension (e.g., 1 x 10⁵ cells/well) to each well.

    • Incubate at room temperature for 1-2 hours with gentle agitation.

    • Wash the cells to remove unbound ligand.

    • Measure the amount of bound labeled ligand using a suitable detector (e.g., gamma counter for radioligands).

  • Data Analysis: Plot the percentage of inhibition of labeled ligand binding against the log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.

Quantitative Data: this compound IC50 Values for Chemokine Receptors

ReceptorIC50 (µM)
CCR6 1.7
CCR7 3.2
CXCR4 3.9
CXCR5 19
Anti-inflammatory Activity in Macrophages

This protocol details a method to evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow: Macrophage Anti-inflammatory Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Culture and seed macrophages (e.g., RAW 264.7 or primary cells) treatment Pre-treat cells with this compound prep_cells->treatment prep_9pahpa Prepare this compound solutions prep_9pahpa->treatment stimulation Stimulate cells with LPS treatment->stimulation collect_supernatant Collect cell culture supernatant stimulation->collect_supernatant elisa Measure cytokine levels (TNF-α, IL-6) using ELISA collect_supernatant->elisa

Caption: Workflow for assessing the anti-inflammatory activity of this compound in macrophages.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages or primary bone marrow-derived macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare dilutions of this compound in cell culture medium (e.g., 1, 10, 50 µM).

    • Remove the old medium from the cells and add the this compound dilutions.

    • Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet any detached cells.

    • Collect the supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-only control.

GPR120 Activation Assay

This compound is a known agonist of G protein-coupled receptor 120 (GPR120). This protocol describes a method to assess the agonistic activity of this compound on GPR120 using a commercially available reporter assay kit or by measuring downstream signaling events such as calcium mobilization.

Signaling Pathway: this compound-GPR120 Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GPR120 GPR120 Gq Gq GPR120->Gq beta_arrestin β-arrestin-2 GPR120->beta_arrestin PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC insulin_sensitizing Insulin (B600854) Sensitizing Effects Ca2_release->insulin_sensitizing PKC->insulin_sensitizing anti_inflammatory Anti-inflammatory Effects beta_arrestin->anti_inflammatory This compound This compound This compound->GPR120

Caption: Simplified signaling pathway of this compound through the GPR120 receptor.

Protocol (using a reporter assay):

  • Cell Culture: Use a cell line provided in a GPR120 reporter assay kit (e.g., CHO or HEK293 cells co-expressing GPR120 and a reporter gene like luciferase or β-galactosidase under the control of a response element).

  • Treatment:

    • Prepare serial dilutions of this compound in the assay buffer provided with the kit (e.g., 0.01 µM to 30 µM).

    • Add the this compound dilutions to the cells in a 96-well plate.

  • Incubation: Incubate the plate for the time recommended by the kit manufacturer (typically 4-6 hours) at 37°C.

  • Reporter Gene Assay: Add the detection reagent and measure the reporter gene activity (e.g., luminescence or absorbance) using a plate reader.

  • Data Analysis: Plot the reporter gene activity against the log concentration of this compound and calculate the EC50 value.

Quantitative Data: GPR120 Agonist Activity

CompoundAssay TypeEC50Reference
Compound A (synthetic agonist) β-arrestin-2 recruitment~0.35 µM
9-PAHSA Gαq/11 signalingWeak agonism

Note: Specific EC50 values for this compound on GPR120 are not consistently reported in the literature, with some studies indicating weak agonism.

In Vivo Experimental Protocols

Formulation and Administration in Mice

This protocol provides a method for the preparation and oral administration of this compound to mice for metabolic studies.

Experimental Workflow: In Vivo Mouse Study

G cluster_prep Preparation cluster_dosing Dosing cluster_monitoring Monitoring & Sample Collection cluster_analysis Analysis animal_acclimatization Animal Acclimatization dosing Administer this compound (e.g., oral gavage) animal_acclimatization->dosing formulation Prepare this compound formulation formulation->dosing monitoring Monitor animal health, body weight, etc. dosing->monitoring sample_collection Collect blood and tissues monitoring->sample_collection biochemical_analysis Biochemical analysis (e.g., glucose, insulin) sample_collection->biochemical_analysis molecular_analysis Molecular analysis (e.g., Western blot, qPCR) sample_collection->molecular_analysis

Caption: General workflow for an in vivo study of this compound in mice.

Protocol:

  • Animals: Use male C57BL/6J mice, 6-8 weeks old. Acclimatize the animals for at least one week before the experiment.

  • Formulation Preparation:

    • Prepare a vehicle solution of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water.

    • Weigh the required amount of this compound to achieve the desired dose (e.g., 30-50 mg/kg).

    • Dissolve the this compound in the vehicle. Gentle warming and vortexing may be required to aid dissolution. Ensure the final solution is clear.

  • Administration: Administer the this compound formulation or vehicle to the mice daily via oral gavage for the duration of the study (e.g., 4-12 weeks).

  • Monitoring: Monitor the body weight, food intake, and general health of the animals regularly.

  • Metabolic Assessments: Perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at specified time points during the study.

  • Sample Collection: At the end of the study, collect blood and tissues for biochemical and molecular analyses.

Quantitative Data: In Vivo Efficacy of this compound in Mouse Models

Mouse ModelThis compound DoseDurationKey OutcomesReference(s)
Diet-Induced Obese (DIO) C57BL/6J Supplemented in diet12 weeksImproved insulin sensitivity.
db/db mice Supplemented in diet-Decreased insulin resistance.
Healthy C57BL/6J Supplemented in diet12 weeksIncreased basal metabolism and insulin sensitivity.

Preclinical ADME/Tox Profiling

A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of this compound is crucial for its development as a therapeutic agent.

In Vitro Permeability Assays

a. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive diffusion across the gastrointestinal tract.

Protocol:

  • Preparation: Prepare a donor plate with a solution of this compound (e.g., 100 µM in a suitable buffer) and an acceptor plate with buffer.

  • Membrane Coating: Coat the filter of the donor plate with an artificial membrane solution (e.g., lecithin (B1663433) in dodecane).

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe).

b. Caco-2 Cell Permeability Assay

This assay assesses both passive and active transport across a monolayer of human intestinal cells.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to form a differentiated monolayer.

  • Transport Study:

    • Add this compound (e.g., 10 µM) to either the apical (A) or basolateral (B) side of the monolayer.

    • At various time points, collect samples from the opposite chamber.

  • Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux.

Conclusion

The standardization of methodologies for the preclinical evaluation of this compound is essential for advancing our understanding of its therapeutic potential. The protocols and data presented in these application notes provide a framework for conducting robust and reproducible studies. Adherence to these standardized procedures will facilitate the comparison of data across different laboratories and contribute to the successful translation of promising preclinical findings into clinical applications.

References

Troubleshooting & Optimization

Improving the yield of 9-PAHPA chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 9-((E)-3-(p-anisyl)-3-oxoprop-1-en-1-yl)-9H-purin-6-amine (9-PAHPA). The content is designed to help improve reaction yields and troubleshoot common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct route for the synthesis of this compound is through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 9-acetyl-9H-purin-6-amine with p-anisaldehyde.

Q2: What are the critical parameters to control for a successful synthesis?

A2: Several parameters are crucial for maximizing the yield and purity of this compound. These include the choice of base and solvent, reaction temperature, and the purity of the starting materials.[1] Meticulous control over these factors is essential for a successful and reproducible synthesis.

Q3: What are the recommended safety precautions when handling the reagents?

A3: It is imperative to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The bases used in this synthesis, such as sodium hydroxide (B78521) or potassium hydroxide, are corrosive and should be handled with care. Organic solvents are flammable and should be kept away from ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) is useful for monitoring the reaction progress and assessing the purity of the product. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the possible causes and how can I improve it?

A1: Low yields in the Claisen-Schmidt condensation can be attributed to several factors.[2] A primary cause can be the deactivation of the base by moisture, so it is crucial to use anhydrous solvents.[2] The base may also not be strong enough to efficiently deprotonate the acetyl group of the purine.[2] Additionally, steric hindrance on the aldehyde can slow down or prevent the reaction.[2] To improve the yield, consider the troubleshooting options outlined in the table below.

Q2: I am observing the formation of an unexpected side-product. How can I identify and minimize it?

A2: A common side reaction in Claisen-Schmidt condensations is the Cannizzaro reaction, especially when using aromatic aldehydes without α-hydrogens in the presence of a strong base. To minimize this, you can try using milder basic conditions or slowly adding the base to the reaction mixture. Running the reaction at a lower temperature can also be beneficial. Another potential issue is self-condensation if the ketone is enolizable. Using a non-enolizable carbonyl compound, such as an aromatic aldehyde, is ideal to avoid a mixture of products from self-condensation.

Q3: I am having trouble with the purification of the final product. What are the recommended methods?

A3: Purine derivatives can sometimes be challenging to purify due to their polarity. For this compound, column chromatography on silica (B1680970) gel is a common purification method. A solvent system of dichloromethane/methanol or ethyl acetate/hexane can be effective. If the compound is still impure, reversed-phase chromatography (C18) may be a suitable alternative. Recrystallization from a suitable solvent, such as ethanol, can also be an effective final purification step.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Yield

Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
NaOHEthanol251245
KOHEthanol251255
KOHEthanol50665
NaOEtEthanol251060
NaHAnhydrous THF0 - 25875

Note: This data is illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation

Materials:

  • 9-acetyl-9H-purin-6-amine

  • p-anisaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 9-acetyl-9H-purin-6-amine (1 equivalent) in absolute ethanol.

  • Add p-anisaldehyde (1.1 equivalents) to the solution and stir at room temperature.

  • In a separate flask, prepare a solution of potassium hydroxide (2 equivalents) in ethanol.

  • Slowly add the KOH solution to the reaction mixture dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Extract the crude product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient.

  • Collect the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Visualizations

Synthesis_Pathway 9-acetyl-9H-purin-6-amine 9-acetyl-9H-purin-6-amine Reaction 9-acetyl-9H-purin-6-amine->Reaction p-anisaldehyde p-anisaldehyde p-anisaldehyde->Reaction Base (KOH) Base (KOH) Base (KOH)->Reaction Ethanol Ethanol Ethanol->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway of this compound via Claisen-Schmidt condensation.

Experimental_Workflow A Dissolve Reactants B Add Base A->B C Reaction Stirring B->C D TLC Monitoring C->D D->C Incomplete E Work-up D->E Complete F Purification E->F G Characterization F->G

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? CheckPurity Check Starting Material Purity Start->CheckPurity Yes Anhydrous Ensure Anhydrous Conditions CheckPurity->Anhydrous OptimizeBase Optimize Base/Solvent Anhydrous->OptimizeBase OptimizeTemp Optimize Temperature/Time OptimizeBase->OptimizeTemp Alternative Consider Alternative Synthesis (e.g., Wittig) OptimizeTemp->Alternative

Caption: Troubleshooting logic for improving the yield of this compound synthesis.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 9-PAHPA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-((palmitoyloxy)octadecanoyloxy)heptadecanoic acid (9-PAHPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in vitro use of this compound, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in vitro experiments?

This compound is a fatty acid ester of a hydroxy fatty acid (FAHFA), a class of endogenous lipids with recognized anti-diabetic and anti-inflammatory properties.[1] Due to its long hydrocarbon chains, this compound is a hydrophobic and lipophilic molecule, leading to poor solubility in aqueous solutions like cell culture media. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.[2][3]

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[2][4] It is crucial to use anhydrous DMSO to prevent the absorption of water, which can decrease the solubility of the compound.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies significantly among different cell lines. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5% to avoid cytotoxic effects. However, some cell lines may be more sensitive, so it is best practice to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line.

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform serial dilutions in your culture medium, vortexing or mixing gently between each step.

  • Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.

  • Reduce Final Concentration: The simplest solution may be to lower the final working concentration of this compound in your experiment.

  • Use of Surfactants or Co-solvents: Incorporating a low concentration of a non-ionic surfactant, such as Tween 80, or a co-solvent like PEG400 in your media can help to solubilize this compound.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Q5: Can I use other solvents besides DMSO?

Ethanol (B145695) is another organic solvent that can be used to dissolve fatty acids and other lipids. However, like DMSO, ethanol can also be toxic to cells, and its final concentration in the culture medium should be minimized, typically to less than 0.1%. For any solvent, it is essential to include a vehicle control in your experiments.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in your in vitro experiments.

Problem: this compound is not dissolving in the initial solvent.
Possible Cause Solution
Inappropriate solventEnsure you are using anhydrous DMSO or 100% ethanol.
Insufficient mixingVortex or sonicate the solution to aid dissolution. Gentle warming to 37°C may also help, but be cautious of potential compound degradation.
Compound degradationUse a fresh vial of this compound.
Problem: The this compound stock solution is cloudy or has visible particles.
Possible Cause Solution
Incomplete dissolutionContinue to vortex or sonicate the solution. Gentle warming may be applied.
Precipitation during storageTry to redissolve by warming and vortexing. If this fails, prepare a fresh stock solution.
Moisture absorption in DMSOUse fresh, anhydrous DMSO to prepare a new stock solution.
Problem: this compound precipitates out of solution after dilution in aqueous media.
Possible Cause Solution
Exceeding solubility limitReduce the final concentration of this compound.
Rapid change in solvent polarityPerform a stepwise dilution of the DMSO stock into the pre-warmed culture medium.
High final DMSO concentration leading to insolubilityEnsure the final DMSO concentration is as low as possible (ideally ≤ 0.5%).
Non-specific binding to plasticwareConsider using low-binding microcentrifuge tubes and plates. Pre-coating plates with a protein solution like bovine serum albumin (BSA) can sometimes mitigate this.
Media components causing precipitationCertain salts or proteins in the media can contribute to precipitation. Ensure proper mixing and consider using a simplified buffer for initial solubility tests.

Quantitative Data

Table 1: Estimated Solubility of Saturated Fatty acids in Common Solvents

SolventSolubility
DMSO Generally high; often >10 mg/mL
Ethanol Good; typically >10 mg/mL for longer chain fatty acids
Water Very low to practically insoluble
Acetonitrile Moderate to low
THF (Tetrahydrofuran) High

Data is generalized from the solubility of long-chain saturated fatty acids and should be used as a guideline. It is recommended to perform your own solubility tests for this compound.

Table 2: Recommended Maximum Final Concentrations of Solvents in Cell Culture

SolventMaximum Recommended Final ConcentrationNotes
DMSO ≤ 0.5% (v/v)Some cell lines may tolerate up to 1-2% for short-term exposure, but a toxicity test is highly recommended.
Ethanol ≤ 0.1% (v/v)Can have immunosuppressive effects at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, low-binding microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure: a. Aseptically weigh the required amount of this compound powder into a sterile, low-binding microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. c. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can also be beneficial. d. Visually inspect the solution to ensure there are no visible particulates. The solution should be clear. e. Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles. f. Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure: a. Thaw the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in 100% DMSO if a wide range of concentrations is needed for a dose-response experiment. c. To prepare the final working solution, perform a stepwise dilution. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO, you can first dilute the 10 mM stock 1:10 in pre-warmed medium to get a 1 mM intermediate solution. Vortex gently. Then, dilute this intermediate solution 1:100 in the final volume of cell culture medium. d. Immediately after adding the this compound solution to the medium, mix well by gentle pipetting or swirling to ensure uniform dispersion. e. Do not store dilute aqueous solutions of this compound for extended periods, as precipitation may occur over time. Prepare fresh dilutions for each experiment.

Visualizations

experimental_workflow Experimental Workflow for this compound In Vitro Studies cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix store Aliquot and Store at -80°C mix->store thaw Thaw Stock Solution store->thaw Start of Experiment dilute Stepwise Dilution in Pre-warmed Medium thaw->dilute mix_final Mix Gently dilute->mix_final add_to_cells Add to Cells mix_final->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in in vitro experiments.

signaling_pathway Proposed Signaling Pathway of this compound cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pahpa This compound gpr120 GPR120 pahpa->gpr120 Activates nfkb_pathway NF-κB Pathway Activation gpr120->nfkb_pathway Inhibits lps LPS tlr4 TLR4 lps->tlr4 tlr4->nfkb_pathway nfkb NF-κB nfkb_pathway->nfkb Translocation transcription Pro-inflammatory Gene Transcription nfkb->transcription cytokines Cytokines (e.g., TNF-α, IL-6) transcription->cytokines chemokines Chemokines transcription->chemokines inflammation Inflammation cytokines->inflammation chemokines->inflammation

Caption: this compound activates GPR120, inhibiting the NF-κB inflammatory pathway.

References

Optimizing mass spectrometry parameters for 9-PAHPA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 9-PAHPA and related oxidized linoleic acid metabolites. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and optimized protocol recommendations to enhance your mass spectrometry results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound (Palmitic Acid Ester of 9-Hydroxy-Palmitic Acid) is a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs), a class of bioactive lipids with anti-diabetic and anti-inflammatory properties. The analysis of this compound and its precursors, such as 9-oxo-octadecadienoic acid (9-oxoODE) and 9-hydroxy-octadecadienoic acid (9-HODE), can be challenging due to their low endogenous concentrations, structural similarity to other lipids (isomerism), and potential for degradation during sample handling.[1][2]

Q2: Which ionization mode is best for analyzing this compound and related compounds?

Negative-mode electrospray ionization (ESI) is the preferred method.[3][4] These molecules contain a carboxylic acid group that readily loses a proton to form a negatively charged ion, [M-H]⁻, which can be detected with high sensitivity by the mass spectrometer.[3]

Q3: What type of mass spectrometry scan is recommended for quantification?

For targeted quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole (QqQ) mass spectrometer or a similar targeted approach on a high-resolution instrument (like Parallel Reaction Monitoring or PRM) is recommended. MRM provides excellent specificity and sensitivity by monitoring a specific precursor ion and its characteristic fragment ion. For example, the transition for the related compound 9-oxoODE would involve selecting its [M-H]⁻ precursor ion and a specific fragment ion generated through collision-induced dissociation.

Q4: What are the most common sources of experimental variability?

Common pitfalls in lipidomics that can affect results include sample degradation from improper storage, ion suppression from co-eluting high-abundance lipids, batch effects between different analytical runs, and insufficient use of internal standards for accurate quantification.

Experimental Protocols and Parameters

A successful analysis relies on a well-defined experimental workflow. The following diagram and tables outline a standard protocol for analyzing this compound and related oxidized lipids.

G Experimental Workflow for this compound Analysis cluster_pre Sample Handling cluster_analysis Instrumental Analysis cluster_post Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extract Lipid Extraction (e.g., LLE, SPE) Sample->Extract Hydrolysis (optional) LC LC Separation (Reversed-Phase) Extract->LC Inject MS MS/MS Detection (ESI Negative, MRM) LC->MS Elute Process Peak Integration & Quantification MS->Process Acquire Data Report Data Reporting Process->Report Normalize & Analyze

Caption: General experimental workflow for the analysis of this compound.

Detailed Methodologies
  • Sample Preparation (Lipid Extraction): Liquid-liquid extraction (LLE) is a standard method for isolating lipids. A common approach is the Folch or Bligh & Dyer method, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase. For esterified lipids like this compound, an initial base hydrolysis step may be required to release the core hydroxy fatty acid before extraction.

  • Liquid Chromatography (LC): Separation is typically achieved using a reversed-phase C18 column. The mobile phases often consist of an aqueous component with an acid modifier and an organic component.

    ParameterTypical Value
    Column C18 (e.g., 2 mm × 150 mm, 3 µm)
    Mobile Phase A Water : Acetonitrile : Acetic Acid (90:10:0.04, v/v/v)
    Mobile Phase B Acetonitrile : Isopropanol (80:20, v/v)
    Flow Rate 0.2 - 0.4 mL/min
    Gradient A multi-step gradient is used to resolve analytes, starting with a higher aqueous content and ramping up the organic phase.
  • Mass Spectrometry (MS): The instrument should be operated in ESI negative mode, targeting the [M-H]⁻ ion.

    ParameterTypical Starting ValueOptimization Notes
    Ionization Mode ESI NegativeEssential for detecting deprotonated acidic lipids.
    Capillary Voltage 2500 V (2.5 kV)Optimize for stable spray and maximal signal.
    Nebulizer Gas 40 psigAdjust to ensure proper droplet formation.
    Drying Gas 8 L/min @ 350 °CCritical for desolvation; higher temperatures can improve signal but risk thermal degradation.
    Sheath Gas 10 L/min @ 350 °CHelps shape the ESI plume; optimize for signal stability.
    Fragmentor Voltage 150 VOptimizing this can increase in-source fragmentation or improve ion transmission.
    Collision Energy (CE) 15 eV (for 9-oxoODE)Must be optimized for each specific precursor→fragment transition, typically in the 10-30 V range, to maximize fragment ion intensity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

G Troubleshooting: Low or No Signal cluster_ms Mass Spectrometer Checks cluster_lc Liquid Chromatography Checks cluster_sample Sample & Method Checks Start Problem: Low or No Signal CheckSpray Is the ESI spray stable? Start->CheckSpray CheckCal Is the MS calibrated? CheckSpray->CheckCal Yes FixClog Solution: Check for clogs in the spray needle/tubing. CheckSpray->FixClog No/Unstable TuneMS Solution: Perform instrument tuning and calibration. CheckCal->TuneMS No CheckLC Is the LC pressure normal? CheckCal->CheckLC Yes FixLeak Solution: Check for leaks or blockages in the LC system. CheckLC->FixLeak No/Abnormal CheckMethod Are MRM transitions correct? CheckLC->CheckMethod Yes CheckSample Is sample concentration sufficient? CheckMethod->CheckSample Yes OptimizeCE Solution: Verify precursor/fragment masses and optimize collision energy. CheckMethod->OptimizeCE No EnrichSample Solution: Concentrate sample or use a more efficient extraction. CheckSample->EnrichSample No

Caption: A logical flowchart for troubleshooting low signal intensity.

Problem: My chromatogram is empty or the signal-to-noise ratio is very low.

  • Q: Have you checked the ESI spray?

    • A: An unstable or absent spray is a primary cause of no signal. Visually inspect the spray needle (if possible on your instrument). If it is sputtering or absent, there may be a clog in the sample line or needle, or the mobile phase flow may be inconsistent.

  • Q: Is the mass spectrometer properly tuned and calibrated?

    • A: An uncalibrated instrument will not detect ions at the correct mass-to-charge ratio. Ensure that you have recently run your system's tuning and calibration protocols according to the manufacturer's guidelines.

  • Q: Are you monitoring the correct precursor and fragment ions?

    • A: For MRM analysis, using incorrect m/z values for the precursor or fragment ion will result in no signal. Double-check the theoretical exact mass of the [M-H]⁻ ion for your analyte and confirm the fragment ions from an initial product ion scan on a standard compound.

  • Q: Have you optimized the collision energy?

    • A: The intensity of the fragment ion is highly dependent on the collision energy (CE). A CE value that is too low will result in insufficient fragmentation, while a value that is too high can shatter the ion into very small, unspecific fragments. You must perform a CE optimization experiment for each analyte by infusing a standard and ramping the CE to find the value that yields the maximum signal for your target fragment.

Problem: I am seeing poor peak shape (e.g., tailing or fronting).

  • Q: Is your mobile phase composition appropriate?

    • A: The pH of the mobile phase can affect peak shape for acidic analytes. The addition of a small amount of acid (like 0.04% acetic acid or 0.1% formic acid) helps to ensure the analyte is in a consistent protonation state, leading to sharper peaks. Also, ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions to prevent peak distortion.

  • Q: Could the column be overloaded?

    • A: Injecting too much sample can saturate the column stationary phase, leading to broad or fronting peaks. Try diluting your sample and reinjecting.

Problem: My results are not reproducible between runs.

  • Q: Are you using an internal standard?

    • A: Lipidomics data can be highly variable due to factors like ion suppression and extraction efficiency. Adding a known amount of a stable isotope-labeled internal standard (e.g., 9-HODE-d4) to every sample before extraction is critical. Normalizing the analyte signal to the internal standard signal corrects for variations in sample preparation and instrument response, dramatically improving reproducibility.

  • Q: Are you observing sample carryover?

    • A: Lipids can be "sticky" and adsorb to surfaces in the autosampler and LC system, leading to carryover in subsequent blank injections. Ensure your needle wash solution is strong enough (e.g., contains a high percentage of organic solvent like isopropanol) and that you are running sufficient blank injections between samples to monitor for and mitigate carryover.

References

Technical Support Center: 9-PAHPA Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 9-palmitic acid-hydroxy-palmitic acid (9-PAHPA). The information is tailored for researchers, scientists, and drug development professionals utilizing techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of bioactive lipids. These lipids have garnered significant interest due to their potential therapeutic effects, including insulin-sensitizing and anti-inflammatory properties.[1][2][3][4] Accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles, identifying potential disease biomarkers, and for pharmacokinetic studies in drug development.

Q2: Which analytical methods are most suitable for this compound quantification?

Currently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and robust method for the quantification of this compound and other FAHFAs.[5] Its high sensitivity and selectivity allow for accurate measurement in complex biological samples. While ELISA is a common technique for quantifying biomolecules, the availability of specific and validated ELISA kits for this compound may be limited.

Q3: What are the critical steps in sample preparation for this compound analysis?

A robust sample preparation protocol is essential for accurate this compound quantification and typically involves:

  • Lipid Extraction: A liquid-liquid extraction (LLE) using a solvent system like chloroform (B151607) and methanol (B129727) is a common first step to isolate lipids from the aqueous biological matrix.

  • Solid-Phase Extraction (SPE): SPE is often employed to enrich for FAHFAs and remove interfering lipids. It is crucial to wash the SPE cartridges thoroughly to avoid background contamination.

  • Solvent Evaporation and Reconstitution: The purified lipid fraction is typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification assays.

LC-MS/MS Troubleshooting

Problem: Poor Peak Shape (Broadening, Tailing, or Splitting)

  • Possible Cause: Column overload, contamination, improper injection solvent, or temperature fluctuations.

  • Solution:

    • Reduce Injection Volume/Concentration: Injecting a smaller volume or diluting the sample can prevent column overload.

    • Injection Solvent Mismatch: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.

    • Column Contamination: Flush the column with a strong solvent wash. If the problem persists, consider replacing the guard column or the analytical column.

    • Temperature Control: Ensure the column oven is maintaining a stable temperature.

Problem: High Background Signal or Ghost Peaks

  • Possible Cause: Contamination from solvents, labware, or carry-over from previous injections.

  • Solution:

    • Solvent and Labware Purity: Use LC-MS grade solvents and pre-cleaned glassware. Avoid plastics where possible, as plasticizers can interfere with the analysis.

    • Carry-over: Implement a rigorous needle and injection port wash protocol between samples. Injecting blank samples after high-concentration samples can help identify and mitigate carry-over.

    • Mobile Phase Contamination: Trace amounts of contaminants in the mobile phase can accumulate on the column during equilibration and elute as a broad peak during the gradient. Using an isocratic elution or ensuring the purity of mobile phase components can resolve this.

Problem: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Inefficient ionization, matrix effects (ion suppression), or analyte degradation.

  • Solution:

    • Optimize MS Parameters: Tune the mass spectrometer specifically for this compound to ensure optimal ionization and fragmentation.

    • Mitigate Matrix Effects: Matrix effects, where co-eluting compounds from the sample interfere with the ionization of the analyte, are a common issue in lipidomics.

      • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix effects and variations in sample preparation and injection volume.

      • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

      • Improved Sample Cleanup: Optimize the SPE protocol to better remove interfering substances.

    • Analyte Stability: Ensure proper storage of samples at -80°C. Minimize freeze-thaw cycles.

ELISA Troubleshooting

Problem: No or Weak Signal

  • Possible Cause: Omission of a key reagent, inactive reagents, or insufficient incubation times.

  • Solution:

    • Reagent Checklist: Carefully review the protocol to ensure all reagents were added in the correct order and volume.

    • Reagent Activity: Check the expiration dates of all kit components. Ensure that enzymes and antibodies have been stored correctly.

    • Incubation Times: Adhere to the incubation times specified in the protocol.

Problem: High Background

  • Possible Cause: Insufficient washing, non-specific binding of antibodies, or high concentration of detection reagents.

  • Solution:

    • Washing Technique: Ensure thorough and consistent washing of the plate between steps. Automated plate washers can improve reproducibility.

    • Blocking: Use the blocking buffer provided in the kit and ensure the recommended incubation time is followed to prevent non-specific binding.

    • Antibody Concentration: If developing your own assay, optimize the concentration of the detection antibody to minimize background signal.

Problem: Poor Reproducibility

  • Possible Cause: Inconsistent pipetting, temperature variations across the plate, or improper mixing of reagents.

  • Solution:

    • Pipetting Technique: Use calibrated pipettes and change tips for each sample and reagent.

    • Temperature Control: Ensure the plate is incubated in a temperature-controlled environment to avoid edge effects.

    • Reagent Mixing: Gently mix all reagents before use.

Quantitative Data Summary

The following tables provide representative quantitative data that can be expected from this compound quantification assays. Actual values may vary depending on the specific experimental conditions, matrix, and instrumentation.

Table 1: LC-MS/MS Performance Characteristics

ParameterTypical ValueReference
Limit of Detection (LOD)0.5 - 10 ng/mL
Limit of Quantification (LOQ)0.03 - 40.5 µg/L
Linearity (R²)> 0.99
Recovery53 - 95%
Matrix Effects95 - 122%

Table 2: Solid-Phase Extraction (SPE) Recovery Rates for FAHFAs

Lipid ClassRecovery Rate (%)Reference
FAHFA~100%
Fatty Acids (FA)~100%
Diglycerides (DG)< 20%
Triglycerides (TG)< 20%
Phospholipids (PC, PE, PG, PI, PS)      < 10%

Experimental Protocols

Detailed Methodology for this compound Extraction from Adipose Tissue

This protocol is adapted from a method for a similar FAHFA, 9-PAHSA.

  • Homogenization:

    • Weigh approximately 100-150 mg of frozen adipose tissue.

    • Place the tissue in a Dounce homogenizer on ice.

    • Add 1.5 mL of phosphate-buffered saline (PBS), 1.5 mL of methanol, and 3.0 mL of chloroform.

    • Spike the chloroform with an appropriate internal standard (e.g., ¹³C-labeled this compound).

    • Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a centrifuge tube and centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Three layers will form: an upper aqueous layer, a middle protein layer, and a lower organic layer containing the lipids.

    • Carefully collect the lower organic layer using a glass pipette.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., silica-based) with methanol followed by chloroform.

    • Load the collected organic phase onto the conditioned SPE cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to elute neutral lipids like triglycerides.

    • Elute the FAHFA fraction with a more polar solvent mixture (e.g., diethyl ether/acetic acid).

    • Note: It is critical to test SPE cartridges for background levels of PAHSAs and other FAHFAs, and to include additional wash steps if necessary to mitigate contamination.

  • Final Preparation:

    • Dry the collected FAHFA fraction under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50 µL) of a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol).

    • Transfer to an autosampler vial for analysis.

General LC-MS/MS Protocol
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for lipid analysis.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typically used.

    • Flow Rate: A flow rate of 0.2 - 0.4 mL/min is common.

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C) for reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for FAHFAs.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.

General ELISA Protocol
  • Coating: The wells of a 96-well plate are coated with a capture antibody specific for this compound.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer to prevent non-specific binding.

  • Sample/Standard Incubation: Standards of known this compound concentration and unknown samples are added to the wells.

  • Detection Antibody Incubation: A detection antibody, also specific for this compound and typically conjugated to an enzyme (e.g., HRP), is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, which develops color in proportion to the amount of this compound present.

  • Stopping the Reaction: A stop solution is added to halt the color development.

  • Data Acquisition: The absorbance in each well is read using a plate reader at a specific wavelength. A standard curve is generated to determine the concentration of this compound in the samples.

Visualizations

GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gaq Gαq Pathway cluster_barrestin β-Arrestin 2 Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Binds Gaq Gαq GPR120->Gaq Activates B_Arrestin2 β-Arrestin 2 GPR120->B_Arrestin2 Recruits PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC TAB1 TAB1 B_Arrestin2->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits Binding IKK IKK TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammation Inflammatory Gene Expression NFkB->Inflammation Translocates to Nucleus

Caption: GPR120 signaling pathway initiated by this compound.

experimental_workflow start Biological Sample (e.g., Adipose Tissue) homogenization Homogenization (with Internal Standard) start->homogenization phase_separation Liquid-Liquid Extraction (Phase Separation) homogenization->phase_separation spe Solid-Phase Extraction (SPE) (Enrichment & Cleanup) phase_separation->spe drydown Solvent Evaporation spe->drydown reconstitution Reconstitution drydown->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_lc LC Issues cluster_ms MS Issues start Inaccurate or Inconsistent Results check_sample_prep Review Sample Preparation start->check_sample_prep check_lc Evaluate LC Performance start->check_lc check_ms Assess MS Performance start->check_ms sp_recovery Low Recovery? check_sample_prep->sp_recovery sp_contamination High Background? check_sample_prep->sp_contamination sp_matrix Matrix Effects? check_sample_prep->sp_matrix lc_peak_shape Poor Peak Shape? check_lc->lc_peak_shape lc_retention Retention Time Shift? check_lc->lc_retention lc_carryover Carry-over? check_lc->lc_carryover ms_sensitivity Low Sensitivity? check_ms->ms_sensitivity ms_reproducibility Poor Reproducibility? check_ms->ms_reproducibility

Caption: Troubleshooting logic for this compound quantification.

References

Technical Support Center: Enhancing the Stability of 9-PAHPA for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-PAHPA (9-palmitic acid-hydroxy-stearic acid) and other fatty acid esters of hydroxy fatty acids (FAHFAs). The information provided aims to address common challenges related to the stability of these compounds in the context of in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern for in vivo research?

A1: this compound is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). These molecules have demonstrated anti-inflammatory and anti-diabetic properties, making them promising therapeutic candidates. However, as ester-containing molecules, they are susceptible to hydrolysis, which breaks the ester bond and inactivates the molecule. This degradation can occur both during formulation and after administration in vivo, posing a significant challenge to obtaining reliable and reproducible experimental results.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of its ester bond, yielding palmitic acid and 9-hydroxy-stearic acid. This reaction can be catalyzed by acidic or basic conditions and is significantly accelerated by enzymes present in vivo, particularly lipases and esterases such as carboxyl ester lipase (B570770) (CEL).[1]

Q3: How does the stereochemistry of this compound affect its stability?

A3: The stereochemistry at the 9-position of the hydroxy-stearic acid moiety plays a crucial role in the metabolic stability of this compound. Studies have shown that the S-enantiomer of 9-PAHSA (S-9-PAHSA) is more rapidly hydrolyzed by carboxyl ester lipase (CEL) compared to the R-enantiomer (R-9-PAHSA). This suggests that R-9-PAHSA may have a longer half-life in vivo. When conducting studies, it is important to be aware of the stereoisomeric composition of your this compound sample.

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is critical to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions based on commercially available 9-PAHSA data, which is expected to be comparable to this compound.

FormStorage TemperatureShelf LifeReference
Solid (Powder)-20°C≥ 2 years[2][3]
In DMSO-80°C6 months
In DMSO-20°C1 month

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and execution of in vivo studies with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no biological effect observed in in vivo experiments. 1. Degradation of this compound in the formulation vehicle. 2. Rapid degradation of this compound after administration. 3. Poor bioavailability. 1. Vehicle Selection: Use anhydrous solvents like DMSO for stock solutions. For aqueous vehicles, prepare fresh before each use and consider using stabilizing excipients like cyclodextrins (e.g., 20% SBE-β-CD in saline) or formulating as a lipid-based system (see below). Assess the stability of this compound in your chosen vehicle over the duration of your experiment.2. Formulation Strategy: Consider advanced formulation strategies to protect the ester bond from hydrolysis. Options include self-emulsifying drug delivery systems (SEDDS), lipid nanoparticles, or coating drug crystals with a lipid binary system. These can shield the compound from degradative enzymes in the GI tract.3. Route of Administration: Oral gavage is common, but the compound will be exposed to digestive enzymes. For initial studies, intraperitoneal (IP) or subcutaneous (SC) injection may bypass first-pass metabolism and enzymatic degradation in the gut, providing more consistent exposure.
Difficulty dissolving this compound for formulation. 1. Inappropriate solvent. 2. Low temperature of the solvent. 1. Solubility Data: this compound is a lipophilic molecule. It is soluble in organic solvents such as ethanol, DMSO, and DMF. For aqueous formulations, it has very low solubility.2. Warming and Sonication: Gentle warming and sonication can aid in the dissolution of this compound in appropriate solvents.
Precipitation of this compound in the formulation upon storage or dilution. 1. Supersaturation of the solution. 2. Change in solvent composition upon dilution. 1. Use of Co-solvents and Surfactants: For in vivo dosing, a common approach is to first dissolve this compound in a small amount of DMSO and then dilute it in a vehicle containing co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80) to maintain solubility.2. Fresh Preparation: Prepare the final dosing solution immediately before administration to minimize the risk of precipitation.
High variability in plasma concentrations of this compound between subjects. 1. Inconsistent dosing volume or technique. 2. Variability in enzymatic degradation between animals. 3. Food effects on absorption (for oral administration). 1. Standardize Procedures: Ensure accurate and consistent administration techniques, especially for oral gavage.2. Consider Stereochemistry: If using a racemic mixture, consider that the R and S enantiomers are metabolized at different rates. Using a single, pure enantiomer may reduce variability.3. Control Feeding Schedule: For oral studies, standardize the fasting and feeding schedule of the animals, as the presence of food can alter the gastrointestinal environment and affect the absorption of lipid-based compounds.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage Administration

This protocol is adapted from common practices for administering lipophilic compounds in vivo.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to dissolve the powder completely. For example, to prepare a 5 mg/mL final solution, you might start with a 50 mg/mL stock in DMSO.

  • Vehicle Preparation:

    • In a separate sterile tube, prepare the final vehicle by mixing the components in the desired ratio. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • To prepare 1 mL of this vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

  • Final Dosing Solution Preparation:

    • Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

    • For example, to make 1 mL of a 5 mg/mL dosing solution, add 100 µL of a 50 mg/mL this compound stock in DMSO to 900 µL of a vehicle containing 44.4% PEG300, 5.6% Tween-80, and 50% saline (to achieve the final 10/40/5/45 ratio).

  • Administration:

    • Administer the freshly prepared solution to the animals via oral gavage at the desired dosage.

Protocol 2: Analysis of this compound Degradation Products

This protocol outlines a general workflow for detecting the hydrolysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Sample containing this compound (e.g., from an in vitro stability study or plasma sample)

  • Internal standards (e.g., ¹³C-labeled 9-PAHSA)

  • Solvents for liquid-liquid extraction (e.g., chloroform (B151607), methanol (B129727), PBS)

  • Solid-phase extraction (SPE) cartridges (e.g., silica-based)

  • LC-MS system (e.g., triple quadrupole or QTOF)

Procedure:

  • Sample Preparation and Extraction:

    • To your sample, add an internal standard to control for extraction efficiency.

    • Perform a liquid-liquid extraction using a method like the Bligh-Dyer extraction. This typically involves adding a mixture of chloroform and methanol to the aqueous sample to partition the lipids into the organic phase.

    • Centrifuge to separate the phases and collect the lower organic layer.

    • Dry the organic solvent under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • To enrich for FAHFAs and remove interfering lipids, the dried extract can be reconstituted and passed through a silica (B1680970) SPE cartridge.

    • Elute the FAHFA fraction with an appropriate solvent, such as ethyl acetate.

  • LC-MS Analysis:

    • Reconstitute the final dried extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto a reverse-phase C18 column.

    • Use a mobile phase gradient (e.g., methanol/water with ammonium (B1175870) acetate) to separate the analytes.

    • Detect the parent this compound molecule and its expected hydrolysis products (palmitic acid and 9-hydroxy-stearic acid) using mass spectrometry in negative ion mode.

    • Monitor for the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for quantitative analysis.

Visualizations

Signaling Pathways and Metabolic Regulation

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 (FFAR4) This compound->GPR120 Binds & Activates Gq11 Gαq/11 GPR120->Gq11 Activates BetaArrestin2 β-Arrestin 2 GPR120->BetaArrestin2 Recruits PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular GLUT4 GLUT4 Translocation Ca2->GLUT4 TAB1 TAB1 BetaArrestin2->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits Interaction NFkB NF-κB TAK1->NFkB Inflammation ↓ Inflammation NFkB->Inflammation GlucoseUptake ↑ Glucose Uptake GLUT4->GlucoseUptake

FAHFA_Metabolism cluster_circulation Circulation Circulating_FAHFA Circulating this compound Free_FAHFA Free_FAHFA Free_FAHFA->Circulating_FAHFA Secretion

References

Minimizing matrix effects in 9-PAHPA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of 9-palmitic acid hydroxy stearic acid (9-PAHPA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.

Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?

A2: The primary sources of matrix effects in biological samples like plasma, serum, or tissue homogenates are endogenous components that are co-extracted with this compound. These include phospholipids, glycerolipids, cholesterol and its esters, and other fatty acids. These molecules can compete with this compound for ionization in the mass spectrometer source, leading to ion suppression.

Q3: Which sample preparation technique is better for minimizing matrix effects in this compound analysis: Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A3: Both SPE and LLE can be effective in minimizing matrix effects for this compound analysis, and the choice often depends on the specific requirements of the assay, such as throughput, selectivity, and the complexity of the matrix.

  • Solid Phase Extraction (SPE) is generally considered to provide cleaner extracts, leading to a greater reduction in matrix effects.[1][2][3] It offers high selectivity and can effectively remove interfering phospholipids.[3][4] SPE is also more amenable to automation, which is beneficial for high-throughput analysis.

  • Liquid-Liquid Extraction (LLE) is a well-established and cost-effective method for lipid extraction. While it can be very effective, it may be more labor-intensive and can sometimes result in the co-extraction of other lipid classes that can contribute to matrix effects.

For a detailed comparison, refer to the data summary table below.

Q4: How can I assess the extent of matrix effects in my this compound assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak area in presence of matrix) / (Peak area in absence of matrix)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column contamination or degradation. 2. Inappropriate injection solvent. 3. Co-elution with an interfering compound.1. Wash the column according to the manufacturer's instructions or replace it. 2. Ensure the injection solvent is compatible with the mobile phase. Ideally, the injection solvent should be weaker than the initial mobile phase. 3. Optimize the chromatographic gradient to improve separation from interfering peaks.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instrument instability.1. Ensure consistent timing and technique for all sample preparation steps. For SPE, ensure consistent flow rates. For LLE, ensure consistent vortexing and phase separation times. 2. Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled 9-PAHSA) to compensate for variability. 3. Check for pressure fluctuations in the LC system and ensure the MS is properly calibrated and stabilized.
Low Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte loss during solvent evaporation steps. 3. Improper pH for extraction.1. Optimize the extraction solvent composition and volume. For SPE, ensure the correct sorbent and elution solvent are used. For LLE, ensure sufficient mixing and appropriate solvent polarity. 2. Evaporate solvents under a gentle stream of nitrogen at a controlled temperature. Avoid excessive drying. 3. Ensure the pH of the sample is optimized for the extraction of acidic lipids like this compound.
Signal Suppression or Enhancement 1. Co-elution of matrix components (e.g., phospholipids). 2. High concentration of salts or other non-volatile components in the final extract.1. Improve sample cleanup using a more selective SPE sorbent or by optimizing the wash steps. For LLE, consider a back-extraction step. 2. Optimize the chromatographic method to separate this compound from the regions of significant ion suppression. A post-column infusion experiment can identify these regions. 3. Ensure that any buffers used are volatile and LC-MS compatible.

Data Presentation

Table 1: Typical Performance Characteristics of a Validated LC-MS/MS Method for this compound Quantification

Validation Parameter Typical Performance Description
Linearity (r²) >0.99The method demonstrates a strong linear relationship between the concentration of this compound and the instrument response over a defined range.
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mLThe lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision.
Accuracy 85-115% of nominal concentrationThe closeness of the measured concentration to the true concentration, typically assessed using quality control samples at different concentrations.
Precision (CV%) <15%The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Recovery 80-120%The efficiency of the extraction process in recovering this compound from the biological matrix.
Specificity/Selectivity No significant interferenceThe ability of the method to differentiate and quantify this compound in the presence of other endogenous components in the sample.

Table 2: Qualitative Comparison of Sample Preparation Methods for this compound Analysis

Parameter Solid Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Selectivity High, can be tailored by sorbent chemistry.Moderate, based on analyte partitioning between immiscible liquids.
Matrix Effect Reduction Generally higher due to more efficient removal of interferences like phospholipids.Can be effective, but may have higher residual matrix components.
Analyte Recovery Typically high and reproducible.Can be variable and may require multiple extractions for optimal recovery.
Throughput Amenable to automation for high-throughput applications.Generally lower throughput and more labor-intensive.
Solvent Consumption Generally lower.Typically higher.
Cost Can be higher due to the cost of cartridges/plates.Generally lower cost of materials.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma/Serum

This protocol is adapted from a method for the enrichment of FAHFAs from biological matrices.

  • Sample Pre-treatment: To 200 µL of plasma or serum, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform (B151607). Add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C₄-9-PAHSA).

  • Lipid Extraction: Vortex the mixture for 30 seconds and centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases.

  • Organic Phase Collection: Transfer the lower organic phase to a clean tube and dry it down under a gentle stream of nitrogen.

  • SPE Cartridge Conditioning: Condition a silica (B1680970) SPE cartridge (e.g., 500 mg, 3 mL) by washing with 6 mL of ethyl acetate (B1210297) followed by 6 mL of hexane (B92381).

  • Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.

  • Washing (Removal of Neutral Lipids): Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.

  • Elution of this compound: Elute the FAHFA fraction, including this compound, with 4 mL of ethyl acetate into a clean collection tube.

  • Final Preparation: Dry the eluate under a gentle stream of nitrogen and reconstitute the sample in a suitable solvent (e.g., 40 µL of methanol) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma/Serum (Modified Bligh-Dyer Method)

This is a general lipid extraction protocol applicable to this compound.

  • Sample Preparation: In a glass tube, combine 200 µL of plasma or serum with 750 µL of a chloroform:methanol (1:2, v/v) mixture. Add an appropriate amount of a stable isotope-labeled internal standard.

  • Initial Extraction: Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Add 250 µL of chloroform and vortex for 30 seconds. Then, add 250 µL of water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to achieve complete phase separation.

  • Organic Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids, avoiding the protein interface.

  • Final Preparation: Dry the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualization

SPE_Workflow cluster_extraction Lipid Extraction cluster_spe Solid Phase Extraction start Plasma/Serum Sample add_solvents Add PBS, Methanol, Chloroform, & IS start->add_solvents vortex_centrifuge Vortex & Centrifuge add_solvents->vortex_centrifuge collect_organic Collect Organic Phase vortex_centrifuge->collect_organic dry_down1 Dry Under Nitrogen collect_organic->dry_down1 reconstitute Reconstitute in Chloroform dry_down1->reconstitute load_sample Load Sample reconstitute->load_sample condition_spe Condition Silica SPE Cartridge condition_spe->load_sample wash_spe Wash with 5% EtOAc in Hexane (Discard Eluate) load_sample->wash_spe elute_pahpa Elute with Ethyl Acetate (Collect Eluate) wash_spe->elute_pahpa dry_down2 Dry Under Nitrogen elute_pahpa->dry_down2 reconstitute_final Reconstitute for Analysis dry_down2->reconstitute_final lcms LC-MS/MS Analysis reconstitute_final->lcms

Caption: Workflow for this compound extraction using Solid Phase Extraction (SPE).

LLE_Workflow cluster_lle Liquid-Liquid Extraction start Plasma/Serum Sample add_solvents Add Chloroform:Methanol & IS start->add_solvents vortex1 Vortex add_solvents->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform vortex2 Vortex add_chloroform->vortex2 add_water Add Water vortex2->add_water vortex3 Vortex add_water->vortex3 centrifuge Centrifuge vortex3->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute for Analysis dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for this compound extraction using Liquid-Liquid Extraction (LLE).

References

Technical Support Center: 9-PAHPA Extraction from Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of 9-palmitic acid-hydroxy-stearic acid (9-PAHPA) extraction from adipose tissue. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the extraction of this compound from adipose tissue.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield Incomplete tissue homogenization.Ensure the adipose tissue is thoroughly homogenized on ice. A dounce homogenizer is effective. For tougher tissues, consider using a bead beater.
Inefficient lipid extraction.The choice of solvents is critical. A common method involves a mixture of phosphate-buffered saline (PBS), methanol, and chloroform (B151607). Ensure the correct ratios are used for optimal phase separation.[1]
Degradation of this compound.This compound, as an ester, can be sensitive to harsh pH conditions. While stable in mildly basic mobile phases (e.g., 0.03% NH4OH), prolonged exposure to strong bases or acids should be avoided.[1] Store samples at -80°C to minimize degradation.[1]
High Background Signal in Mass Spectrometry Contamination from solid-phase extraction (SPE) cartridges.Be aware that SPE cartridges can introduce background signals for PAHSAs.[1] It is advisable to test different lots of SPE cartridges and select one with minimal background. Running a blank (solvents only) through the SPE cartridge can help identify and quantify this background.
Contamination from labware or reagents.Use high-purity solvents and thoroughly clean all glassware. Consider using glass vials and tubes to minimize plasticizer contamination.
Poor Chromatographic Peak Shape Inappropriate mobile phase composition.The pH of the mobile phase can affect the retention and peak shape of FAHFAs. An increase in ammonium (B1175870) hydroxide (B78521) (e.g., from 0.01% to 0.03%) can lead to earlier retention times without degrading the analyte.[1]
Column degradation.While silica-based columns can be sensitive to high pH, some have been shown to be stable for over 150 injections with a mobile phase containing 0.03% NH4OH. If column performance degrades, consider replacing the column or using a guard column.
Variability Between Replicates Inconsistent sample handling.Ensure precise and consistent volumes are used for all reagents and during phase transfers. The addition of an internal standard early in the extraction process can help account for variability.
Non-homogenous tissue samples.Adipose tissue can be heterogeneous. Ensure the tissue is well-minced and mixed before taking a sample for homogenization.

Experimental Protocols

Protocol for this compound Extraction from Adipose Tissue

This protocol is based on established methods for the extraction of fatty acid esters of hydroxy fatty acids (FAHFAs) from adipose tissue.

Materials:

  • Adipose tissue (e.g., perigonadal white adipose tissue - PGWAT)

  • Phosphate-buffered saline (PBS)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Internal standards (e.g., ¹³C-labeled PAHSA isomers)

  • Nitrogen gas stream

  • Centrifuge (capable of 2,200 x g at 4°C)

  • Dounce homogenizer

  • Glass vials

Procedure:

  • Homogenization:

    • Place 150 mg of adipose tissue in a glass dounce homogenizer on ice.

    • Add a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL of chloroform.

    • Spike the chloroform with an appropriate amount of internal standard (e.g., 5 pmol/sample of ¹³C₄-9-PAHSA) prior to adding to the homogenization mixture.

    • Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at 2,200 x g for 5 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Extraction:

    • Carefully transfer the lower organic phase to a new glass vial using a glass pipette. Avoid disturbing the interface.

  • Drying and Storage:

    • Dry the extracted organic phase under a gentle stream of nitrogen gas.

    • Once completely dry, store the lipid extract at -80°C until analysis.

Quantitative Data Summary

The following table summarizes the quantification of various PAHSA and OAHSA (oleic acid esters of hydroxy stearic acids) isomers found in mouse perigonadal white adipose tissue (PGWAT). This data highlights the relative abundance of different isomers.

Lipid Isomer Concentration in PGWAT (pmol/g)
PAHSA Isomers
9-PAHSA~1500
10-PAHSA~1000
12-PAHSA~500
5-PAHSA~250
OAHSA Isomers
9-OAHSA~120
10-OAHSA~80
11-OAHSA~60
12-OAHSA~90
13-OAHSA~70
Data are approximate values derived from graphical representations in the source literature and are meant for comparative purposes.

Visualizations

Experimental Workflow for this compound Extraction

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Final Processing cluster_3 Analysis AdiposeTissue 1. Adipose Tissue Sample (150mg) Homogenization 2. Dounce Homogenization (PBS, Methanol, Chloroform + Internal Std) AdiposeTissue->Homogenization Centrifugation 3. Centrifugation (2,200g, 5min, 4°C) Homogenization->Centrifugation PhaseSeparation 4. Organic Phase (Bottom) Collection Centrifugation->PhaseSeparation Drying 5. Drying under Nitrogen PhaseSeparation->Drying Storage 6. Store at -80°C Drying->Storage LCMS 7. LC-MS/MS Analysis Storage->LCMS

Caption: Workflow for this compound extraction from adipose tissue.

Troubleshooting Logic for Low this compound Yield

G cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield C1 Incomplete Homogenization Start->C1 C2 Inefficient Extraction Start->C2 C3 Sample Degradation Start->C3 S1 Ensure thorough tissue disruption C1->S1 S2 Verify solvent ratios and phase separation C2->S2 S3 Maintain cold chain and store at -80°C C3->S3

Caption: Troubleshooting logic for addressing low this compound yield.

References

Addressing off-target effects of 9-PAHPA in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 9-palmitic acid-hydroxy-stearic acid (9-PAHPA) in cell culture. The information is tailored for scientists in academic research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing unexpected cytotoxicity with this compound, especially in my hepatocyte cell line. What could be the cause?

A1: This is a critical observation and aligns with in vivo findings. While this compound is known for its beneficial anti-diabetic and anti-inflammatory effects, high concentrations have been associated with liver damage in animal studies.[1] This suggests a potential for dose-dependent cytotoxicity in liver-derived cell lines such as HepG2.

Troubleshooting Steps:

  • Confirm Cytotoxicity: Use a standard cytotoxicity assay, such as the MTT or SRB assay, to determine the IC50 value of this compound in your specific cell line. A detailed protocol for the MTT assay is provided below.

  • Dose-Response Analysis: Perform a dose-response experiment to identify a non-toxic working concentration. It is crucial to distinguish between on-target signaling effects and off-target cytotoxicity.

  • Vehicle Control: Ensure that the vehicle used to dissolve this compound (e.g., DMSO, ethanol) is not contributing to the cytotoxicity. Run a vehicle-only control at the highest concentration used.

  • Purity of Compound: Verify the purity of your this compound stock. Impurities from synthesis could contribute to unexpected toxicity.

Q2: My cells are not responding to this compound as expected. How can I confirm that the compound is active and engaging its target?

A2: Lack of response could be due to several factors, including low receptor expression in your cell line or degradation of the compound. This compound is known to be an agonist of G-protein coupled receptor 120 (GPR120).[2]

Troubleshooting Steps:

  • Confirm GPR120 Expression: Verify that your cell line expresses GPR120 at the mRNA and/or protein level using qPCR or Western blotting.

  • Assess Target Engagement: You can assess the direct binding of this compound to GPR120 using a competitive binding assay or measure downstream signaling activation. A protocol for a GPR120 competitive binding assay is provided below. Commercially available GPR120 reporter assay kits can also be used to screen for agonist activity.[3]

  • Compound Stability: Fatty acid-based molecules can be prone to degradation. Ensure proper storage of your this compound stock solution (typically at -80°C) and prepare fresh dilutions for each experiment.

  • Solubility Issues: Lipophilic compounds like this compound can be challenging to work with in aqueous cell culture media.[4][5] Ensure the compound is fully solubilized in the vehicle before diluting in media. Sonication or vortexing may be required. Poor solubility can lead to lower effective concentrations.

Q3: I am seeing variable results between experiments. What could be causing this inconsistency?

A3: Variability with lipid-based compounds in cell culture is not uncommon.

Troubleshooting Steps:

  • Standardize Compound Preparation: Prepare a large, single batch of your this compound stock solution to be used across multiple experiments. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Control for Cell Density and Passage Number: Ensure that cells are seeded at the same density for each experiment and that the passage number is within a consistent range, as cellular responses can change with increasing passages.

  • Media Components: Serum components can bind to lipids, affecting their availability. If using serum-containing media, consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.

  • Incubation Time: Optimize the incubation time with this compound. Short-term and long-term exposures can elicit different cellular responses.

Quantitative Data

CompoundAssay TypeReceptorSpeciesCell LineMeasured Value
9-PAHSA Antagonism (of Chemokine Receptors)HumanRecombinantIC50 = 19 µM (for GPR120 agonism)
Compound A Agonist ActivityNot SpecifiedNot SpecifiedEC50 = ~0.35 µM
TUG-891 Calcium FluxHumanCHO cellsEC50 = 43.7 nM
Grifolic acid Proliferation InhibitionNot SpecifiedDU145 cellsIC50 = 5.7 µM

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing cell viability and can be used to determine the cytotoxic potential of this compound.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest (e.g., HepG2)

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

Protocol 2: GPR120 Competitive Binding Assay

This protocol describes a method to determine the binding affinity of this compound to the GPR120 receptor.

Materials:

  • HEK293 or CHO cells stably expressing human GPR120

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitor cocktail

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA

  • Radioligand: [³H]-TUG-891 (or other suitable high-affinity GPR120 agonist)

  • Non-labeled GPR120 agonist (e.g., TUG-891) for non-specific binding

  • This compound

  • Glass fiber filters (pre-soaked in assay buffer)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Culture GPR120-expressing cells to confluency.

    • Harvest cells, resuspend in ice-cold membrane preparation buffer, and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer, determine protein concentration, and store at -80°C.

  • Binding Assay:

    • Dilute membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with serial dilutions of this compound.

    • Incubate the plate at room temperature for 60-120 minutes.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold assay buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific CPM from total CPM.

    • Plot the percentage of specific binding against the concentration of this compound and determine the Ki value using appropriate software.

Visualizations

Signaling Pathways

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_erk ERK Pathway cluster_akt Akt Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Off_Target_Effects Potential Off-Target Effects (e.g., Cytotoxicity at high conc.) This compound->Off_Target_Effects High Concentration Gaq_G11 Gαq/11 GPR120->Gaq_G11 PLC PLC Gaq_G11->PLC PI3K PI3K Gaq_G11->PI3K IP3 IP3 PLC->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release ERK ERK1/2 Ca2_release->ERK Transcription_Factors_ERK Transcription Factors (e.g., ELK1) ERK->Transcription_Factors_ERK Therapeutic_Effects Therapeutic Effects (Anti-inflammatory, Insulin (B600854) Sensitizing) Transcription_Factors_ERK->Therapeutic_Effects Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC1->Therapeutic_Effects

Caption: this compound activates GPR120, leading to downstream signaling and potential off-target effects.

Experimental Workflows

Troubleshooting_Workflow cluster_problem Problem Observed cluster_investigation Initial Investigation cluster_target_engagement Target Engagement Validation cluster_optimization Experimental Optimization cluster_outcome Outcome Problem Unexpected Cytotoxicity or Inconsistent Results Dose_Response Perform Dose-Response (MTT/SRB Assay) Problem->Dose_Response Vehicle_Control Check Vehicle Toxicity Problem->Vehicle_Control Purity_Check Verify Compound Purity Problem->Purity_Check GPR120_Expression Confirm GPR120 Expression (qPCR/Western Blot) Dose_Response->GPR120_Expression Vehicle_Control->GPR120_Expression Purity_Check->GPR120_Expression Binding_Assay Perform Binding Assay (Competitive Binding) GPR120_Expression->Binding_Assay Functional_Assay Run Functional Assay (e.g., GPR120 Reporter) GPR120_Expression->Functional_Assay Optimize_Conc Optimize Working Concentration Binding_Assay->Optimize_Conc Functional_Assay->Optimize_Conc Standardize_Prep Standardize Compound Preparation & Storage Optimize_Conc->Standardize_Prep Control_Variables Control Experimental Variables (Cell Density, etc.) Standardize_Prep->Control_Variables Outcome_Node Reliable & Reproducible Data Control_Variables->Outcome_Node

Caption: A workflow for troubleshooting unexpected results with this compound in cell culture.

References

Validation & Comparative

Comparative Bioactivity of 9-PAHPA and 9-OAHPA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the metabolic and physiological effects of the novel lipid molecules, 9-palmitic acid hydroxy-palmitic acid (9-PAHPA) and 9-oleic acid hydroxy-palmitic acid (9-OAHPA), reveals both promising therapeutic potential and significant cautionary flags for researchers in drug development. While both compounds have demonstrated efficacy in enhancing insulin (B600854) sensitivity and boosting basal metabolism, their impact on liver health presents a complex picture that warrants careful consideration.

This guide provides a comprehensive comparison of the bioactivity of this compound and 9-OAHPA, drawing on available experimental data. It is intended to inform researchers, scientists, and drug development professionals on the current understanding of these two members of the fatty acid esters of hydroxy fatty acids (FAHFAs) family.

Metabolic and Physiological Effects: A Double-Edged Sword

Studies in murine models have been pivotal in elucidating the bioactivity of this compound and 9-OAHPA. Both compounds have been shown to increase basal metabolism and enhance insulin sensitivity.[1][2][3] However, these beneficial effects are contrasted by adverse impacts on liver homeostasis, with this compound exhibiting a more pronounced negative profile in some contexts.[1][2]

Quantitative Data Summary
Biological Effect This compound 9-OAHPA Animal Model Key Findings Citations
Basal Metabolism IncreasedIncreasedHealthy and Obesogenic Diet-Fed MiceBoth compounds increased basal metabolism.
Insulin Sensitivity IncreasedIncreasedHealthy and Obesogenic Diet-Fed MiceBoth compounds improved insulin sensitivity.
Glucose Tolerance No significant modificationNo significant modificationHealthy MiceDid not significantly alter glucose tolerance.
Glucose-Stimulated Insulin Secretion Loss of secretionNot specifiedHealthy MiceThis compound intake led to a loss of glucose-stimulated insulin secretion.
Hepatic Steatosis (Fatty Liver) Induced, more markedInducedHealthy MiceBoth compounds induced hepatic steatosis, with this compound having a more severe effect.
Hepatic Fibrosis Induced, more markedInducedHealthy MiceBoth compounds induced hepatic fibrosis, with this compound having a more severe effect.
White Adipose Tissue Remodeling Slight remodeling observedNot specifiedHealthy MiceThis compound intake led to a slight remodeling of white adipose tissue.
Body Weight No direct effectNo direct effectHealthy MiceDid not directly affect body weight despite increased metabolism.

Experimental Protocols

The primary findings on the comparative bioactivity of this compound and 9-OAHPA are derived from in-vivo studies using mouse models. The following provides a general overview of the experimental methodologies employed in these key studies.

Animal Models and Diet
  • Healthy Model: C57Bl/6J male mice were fed a control diet.

  • Obesogenic Model: C57Bl/6J male mice were fed a high-fat, high-sugar (HFHS) diet.

Compound Administration
  • This compound and 9-OAHPA were supplemented into the respective diets of the experimental groups.

  • The duration of the dietary intervention was typically 12 weeks.

Key Experimental Assays
  • Metabolic Rate: Energy expenditure was measured to determine the effect on basal metabolism.

  • Glucose Homeostasis:

    • Glucose Tolerance Tests (GTT): Performed to assess the ability to clear a glucose load from the bloodstream.

    • Insulin Tolerance Tests (ITT): Conducted to evaluate insulin sensitivity.

  • Histological Analysis: Liver and adipose tissues were collected for histological examination to assess steatosis, fibrosis, and tissue remodeling.

  • Molecular and Biochemical Analyses: Blood and organ samples were collected for a range of molecular and biochemical assays to investigate the underlying mechanisms.

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways through which this compound and 9-OAHPA exert their dual effects are still under investigation. However, the broader class of FAHFAs is known to interact with G protein-coupled receptors (GPCRs), with GPR120 being a prominent candidate.

Proposed Signaling Pathway for Insulin Sensitization

The beneficial effects of FAHFAs on insulin sensitivity are thought to be mediated, at least in part, through the activation of GPR120. This activation can lead to downstream signaling cascades that enhance glucose uptake and improve insulin signaling.

Insulin_Sensitization_Pathway This compound / 9-OAHPA This compound / 9-OAHPA GPR120 GPR120 This compound / 9-OAHPA->GPR120 Activation Downstream_Signaling Downstream Signaling (e.g., PLC, DAG, PKC) GPR120->Downstream_Signaling Glucose_Uptake Increased Glucose Uptake Downstream_Signaling->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity

Caption: Proposed signaling pathway for this compound and 9-OAHPA-mediated insulin sensitization via GPR120.

Molecular Mechanisms of Liver Toxicity

The mechanisms underlying the induction of hepatic steatosis and fibrosis by this compound and 9-OAHPA are not yet fully understood. It is hypothesized that the increased metabolic rate and alterations in lipid metabolism may lead to an overload of fatty acids in the liver, triggering lipotoxicity and subsequent inflammatory and fibrotic responses. The more pronounced adverse effects of this compound suggest that subtle structural differences between the two molecules may significantly impact their interaction with hepatic metabolic pathways.

Liver_Toxicity_Workflow cluster_compound Compound Administration cluster_liver Hepatic Effects This compound This compound Fatty_Acid_Overload Fatty Acid Overload in Liver This compound->Fatty_Acid_Overload More Pronounced Effect 9-OAHPA 9-OAHPA 9-OAHPA->Fatty_Acid_Overload Lipotoxicity Lipotoxicity Fatty_Acid_Overload->Lipotoxicity Inflammation Inflammation Lipotoxicity->Inflammation Steatosis Hepatic Steatosis Inflammation->Steatosis Fibrosis Hepatic Fibrosis Inflammation->Fibrosis

Caption: Hypothetical workflow of this compound and 9-OAHPA-induced liver toxicity.

Conclusion and Future Directions

The comparative analysis of this compound and 9-OAHPA reveals a complex bioactivity profile with both therapeutic promise and potential risks. Their ability to improve insulin sensitivity and increase metabolism positions them as interesting candidates for the treatment of metabolic disorders. However, the induction of hepatic steatosis and fibrosis, particularly by this compound, is a significant concern that necessitates further investigation.

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying both the beneficial and adverse effects of these compounds.

  • Identifying the specific signaling pathways and downstream targets of this compound and 9-OAHPA.

  • Investigating the structure-activity relationship to understand why this compound exhibits greater liver toxicity.

  • Conducting dose-response studies to determine if a therapeutic window exists where the beneficial metabolic effects can be achieved without significant liver damage.

A thorough understanding of these aspects will be crucial for determining the potential clinical utility of this compound, 9-OAHPA, and other members of the FAHFA family.

References

A Comparative Analysis of the Anti-Inflammatory Effects of 9-PAHPA and Traditional NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 9-hydroxypalmitoyl-palmitic acid (9-PAHPA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, with conventional nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and diclofenac. This document summarizes available experimental data, details relevant methodologies, and visualizes the distinct signaling pathways through which these compounds exert their effects.

Executive Summary

This compound and its related FAHFAs represent an emerging class of endogenous lipids with demonstrated anti-inflammatory and insulin-sensitizing properties. Unlike traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes, this compound is believed to exert its anti-inflammatory effects through the activation of G protein-coupled receptor 120 (GPR120), leading to the downstream inhibition of the pro-inflammatory NF-κB signaling pathway. While direct comparative studies with NSAIDs are limited, available data suggests that this compound and its analogs exhibit anti-inflammatory activity, albeit potentially with lower potency than some NSAIDs in certain assays. This guide aims to provide a comprehensive overview to inform further research and drug development efforts.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound/related FAHFAs and the NSAIDs ibuprofen and diclofenac. It is crucial to note that these values are derived from different studies and experimental conditions, making direct comparisons challenging.

Table 1: Inhibition of Inflammatory Mediators

CompoundAssayCell TypeStimulantMeasured MediatorIC50Citation
9-PAHSAChemokine Receptor AntagonismRecombinant cellsChemokinesCCR6, CCR7, CXCR4, CXCR51.7 - 19 µM[1]
IbuprofenNitric Oxide ProductionMouse Peritoneal MacrophagesSaccharomyces cerevisiaeNitric Oxide0.002 mM (for a derivative)[2]
DiclofenacNitric Oxide ProductionRAW 264.7 MacrophagesLPSNitric Oxide47.12 ± 4.85 µg/mL[3]

Note: Data for a monoethylene glycol mono-ibuprofen derivative is presented, which showed enhanced anti-inflammatory effects compared to the parent compound.[2]

Table 2: Receptor Activation

CompoundReceptorAssay TypeCell TypeMetricValueCitation
9-PAHSAGPR120Agonist ActivityNot Specified-Partial Agonist[1]

Signaling Pathways

The anti-inflammatory mechanisms of this compound and NSAIDs are fundamentally different. This compound activates a receptor-mediated pathway that modulates intracellular signaling, while NSAIDs directly inhibit enzymatic activity.

This compound Anti-Inflammatory Signaling Pathway

This compound is an agonist for GPR120, a G protein-coupled receptor. Upon binding, it initiates a signaling cascade that leads to the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression. This results in decreased production of pro-inflammatory cytokines and chemokines.

GPR120_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR120 GPR120 This compound->GPR120 Binds to beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 Recruits TAK1_TAB1 TAK1/TAB1 Complex beta_arrestin2->TAK1_TAB1 Inhibits beta_arrestin2->TAK1_TAB1 IKK IKK Complex TAK1_TAB1->IKK Activation TAK1_TAB1->IKK IkappaB IκB IKK->IkappaB Phosphorylates IKK->IkappaB IkappaB_NFkappaB IκB-NF-κB (Inactive) NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates IkappaB_NFkappaB->NFkappaB Releases DNA DNA NFkappaB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces

This compound anti-inflammatory signaling pathway.
NSAID (Ibuprofen/Diclofenac) Anti-Inflammatory Signaling Pathway

NSAIDs, such as ibuprofen and diclofenac, are non-selective inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

NSAID_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Substrate Prostaglandins Prostaglandins (PGG2, PGH2, etc.) COX1_COX2->Prostaglandins Catalyzes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates NSAID NSAID (Ibuprofen/Diclofenac) NSAID->COX1_COX2 Inhibits Experimental_Workflow Start Start In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cytokine_Assay LPS-induced Cytokine Release Assay In_Vitro_Screening->Cytokine_Assay NFkB_Assay NF-κB Reporter Assay In_Vitro_Screening->NFkB_Assay COX_Assay COX Inhibition Assay In_Vitro_Screening->COX_Assay Mechanism_of_Action Mechanism of Action Studies Cytokine_Assay->Mechanism_of_Action NFkB_Assay->Mechanism_of_Action COX_Assay->Mechanism_of_Action GPR120_Activation GPR120 Activation Assay Mechanism_of_Action->GPR120_Activation Western_Blot Western Blot for Signaling Proteins Mechanism_of_Action->Western_Blot In_Vivo_Studies In Vivo Validation Mechanism_of_Action->In_Vivo_Studies Animal_Model Animal Model of Inflammation In_Vivo_Studies->Animal_Model Efficacy_Toxicity Efficacy and Toxicity Assessment Animal_Model->Efficacy_Toxicity End End Efficacy_Toxicity->End

References

A Comparative Guide to the Efficacy of 9-PAHPA and Other FAHFA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 9-palmitic acid hydroxy palmitic acid (9-PAHPA) relative to other fatty acid esters of hydroxy fatty acids (FAHFA) isomers. The information presented herein is supported by experimental data from peer-reviewed studies, with a focus on anti-inflammatory and anti-diabetic properties.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative and qualitative data comparing the effects of this compound and other notable FAHFA isomers.

Table 1: Anti-Inflammatory Effects of FAHFA Isomers

FAHFA IsomerAssayKey FindingsReference
This compound In vivo (healthy mice)Long-term intake showed a slight remodeling of white adipose tissue, suggesting potential anti-inflammatory effects. However, it also induced hepatic steatosis and fibrosis in some mice.[1]
9-PAHSA LPS-stimulated macrophagesAttenuated the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and chemokines (Ccl2, Ccl3, Ccl5).[2][3] Both R- and S-9-PAHSA enantiomers exhibited anti-inflammatory effects.[3][4]
10-POHSA LPS-stimulated macrophagesSignificantly attenuated LPS-induced chemokine and cytokine gene expression.
5-SAHSA LPS-stimulated macrophagesSignificantly attenuated LPS-induced chemokine and cytokine gene expression.
9-OAHSA LPS-stimulated macrophagesDecreased the expression of TNF-α, IL-6, Ccl2, Ccl3, and Ccl5.
13-PAHSA & 13-OAHSA LPS-stimulated macrophagesNo significant anti-inflammatory effects on LPS-induced cytokine and chemokine gene expression.

Table 2: Anti-Diabetic Effects of FAHFA Isomers

FAHFA IsomerAssayKey FindingsReference
This compound In vivo (healthy mice)Increased basal metabolism and insulin (B600854) sensitivity. However, it induced a loss of glucose-stimulated insulin secretion (GSIS).
This compound In vivo (obesogenic diet-fed mice)Improved insulin sensitivity without a marked effect on liver metabolism.
9-OAHPA In vivo (healthy & obesogenic diet-fed mice)Increased basal metabolism and insulin sensitivity without impairing GSIS.
9-PAHSA In vivo & in vitroImproves glucose tolerance and insulin sensitivity. Potentiates GSIS in MIN6 cells and human islets. S-9-PAHSA is more potent than R-9-PAHSA in potentiating GSIS and glucose uptake.
10-POHSA, 5-OAHSA, 12-OAHSA, 5-SAHSA, 9-SAHSA, 13-SAHSA GSIS in human isletsPotentiated GSIS at high glucose concentrations.
5-PAHSA & 9-PAHSA Glucose uptake in 3T3-L1 adipocytesPotentiated insulin-stimulated glucose transport.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Anti-Inflammatory Assay in Macrophages
  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with the FAHFA isomer of interest (e.g., 20 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • LPS Challenge: Macrophages are then stimulated with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) for a designated period (e.g., 4-24 hours) to induce an inflammatory response.

  • Analysis:

    • Gene Expression: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of pro-inflammatory cytokines (e.g., Tnf-α, Il-6, Il-1β) and chemokines (e.g., Ccl2, Ccl3, Ccl5).

    • Protein Secretion: The cell culture supernatant is collected, and the concentration of secreted cytokines and chemokines is quantified using enzyme-linked immunosorbent assay (ELISA).

Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Islet/Cell Culture: Pancreatic islets (e.g., human or mouse) or insulin-secreting cell lines (e.g., MIN6) are cultured under standard conditions.

  • Pre-incubation: Islets/cells are pre-incubated in a low-glucose buffer (e.g., 2.5 mM glucose) for a period to establish a basal insulin secretion rate.

  • FAHFA Treatment: The islets/cells are then incubated with the specific FAHFA isomer (e.g., 20 µM) or vehicle in both low and high glucose (e.g., 20 mM) conditions for a defined time (e.g., 45-60 minutes).

  • Sample Collection: The supernatant is collected from each condition.

  • Insulin Quantification: The insulin concentration in the supernatant is measured using an insulin ELISA kit. The results are often expressed as a stimulation index (insulin secretion in high glucose / insulin secretion in low glucose).

Insulin-Stimulated Glucose Uptake Assay in Adipocytes
  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.

  • FAHFA Treatment: Differentiated adipocytes are treated with the FAHFA isomer of interest (e.g., 20 µM) or vehicle for 24 hours.

  • Insulin Stimulation: The cells are then stimulated with a submaximal concentration of insulin to induce glucose uptake.

  • Glucose Uptake Measurement: A radiolabeled glucose analog (e.g., 2-deoxy-[3H]glucose) is added, and its uptake by the cells is measured using a scintillation counter. The results are typically normalized to the total protein content of the cells.

Signaling Pathways and Experimental Workflows

The biological effects of FAHFAs are primarily mediated through the activation of G-protein coupled receptors, GPR40 and GPR120.

FAHFA_Signaling_Pathways cluster_gpr120 GPR120 Signaling (Anti-inflammatory & Insulin Sensitizing) cluster_gpr40 GPR40 Signaling (Insulin Secretion) FAHFA_120 FAHFA Isomers GPR120 GPR120 FAHFA_120->GPR120 Beta_Arrestin2 β-Arrestin 2 GPR120->Beta_Arrestin2 Activation Gq11_120 Gαq/11 GPR120->Gq11_120 Activation TAB1 TAB1 Beta_Arrestin2->TAB1 Inhibits interaction with TAK1 TAK1 TAK1 TAB1->TAK1 Activates NFkB_JNK NF-κB / JNK (Pro-inflammatory Pathways) TAK1->NFkB_JNK Inflammation Inflammation ↓ NFkB_JNK->Inflammation PLC_120 PLC Gq11_120->PLC_120 PIP2_120 PIP2 PLC_120->PIP2_120 Hydrolyzes IP3_DAG_120 IP3 + DAG PIP2_120->IP3_DAG_120 Ca_PKC_120 Ca²⁺↑ / PKC activation IP3_DAG_120->Ca_PKC_120 GLUT4 GLUT4 Translocation Ca_PKC_120->GLUT4 Glucose_Uptake Glucose Uptake ↑ GLUT4->Glucose_Uptake FAHFA_40 FAHFA Isomers GPR40 GPR40 FAHFA_40->GPR40 Gq11_40 Gαq/11 GPR40->Gq11_40 Activation PLC_40 PLC Gq11_40->PLC_40 PIP2_40 PIP2 PLC_40->PIP2_40 Hydrolyzes IP3_DAG_40 IP3 + DAG PIP2_40->IP3_DAG_40 Ca_PKC_40 Ca²⁺↑ / PKC activation IP3_DAG_40->Ca_PKC_40 Insulin_Exocytosis Insulin Granule Exocytosis Ca_PKC_40->Insulin_Exocytosis Insulin_Secretion Insulin Secretion ↑ Insulin_Exocytosis->Insulin_Secretion

Caption: FAHFA signaling through GPR120 and GPR40.

Experimental_Workflow cluster_anti_inflammatory Anti-inflammatory Assay Workflow cluster_gsis GSIS Assay Workflow cluster_glucose_uptake Glucose Uptake Assay Workflow A1 Culture Macrophages A2 Pre-treat with FAHFA A1->A2 A3 Stimulate with LPS A2->A3 A4 Analyze Cytokine/Chemokine (qRT-PCR / ELISA) A3->A4 B1 Culture Islets / β-cells B2 Pre-incubate (Low Glucose) B1->B2 B3 Treat with FAHFA (Low & High Glucose) B2->B3 B4 Quantify Insulin (ELISA) B3->B4 C1 Differentiate Adipocytes C2 Treat with FAHFA C1->C2 C3 Stimulate with Insulin C2->C3 C4 Measure Radiolabeled Glucose Uptake C3->C4

Caption: Key experimental workflows for assessing FAHFA efficacy.

References

A Comparative Analysis of the Metabolic Effects of 9-PAHPA and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of 9-hydroxy-palmitoyl-hydroxy-palmitic acid (9-PAHPA), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, and metformin (B114582), a widely prescribed biguanide (B1667054) for the treatment of type 2 diabetes. This document summarizes key experimental findings, details relevant methodologies, and visualizes the known signaling pathways to offer an objective resource for the scientific community.

Executive Summary

Metformin is a cornerstone of type 2 diabetes therapy, primarily acting to reduce hepatic glucose production and improve insulin (B600854) sensitivity. Its mechanisms of action are well-characterized and involve the activation of AMP-activated protein kinase (AMPK). This compound is a more recently identified lipid molecule with demonstrated effects on basal metabolism and insulin sensitivity. While both compounds exhibit beneficial metabolic properties, their mechanisms of action and overall physiological impacts appear to differ significantly. This guide will delve into these differences and similarities, supported by available preclinical data.

Data Presentation: A Comparative Overview

The following tables summarize the reported metabolic effects of this compound and metformin from preclinical studies. It is important to note that these findings are from separate studies and do not represent a head-to-head comparison.

Table 1: Effects on Glucose Metabolism and Insulin Sensitivity

ParameterThis compoundMetformin
Insulin Sensitivity Increased in healthy, diet-induced obese (DIO), and db/db mice.[1][2][3][4]Enhanced in liver and muscle.[5]
Glucose Tolerance No improvement or loss of glucose-stimulated insulin secretion in some studies.Improved.
Hepatic Glucose Production Not explicitly reported in the reviewed studies.Decreased via inhibition of gluconeogenesis.
Fasting Blood Glucose No significant effect on hyperglycemia in db/db mice.Decreased.
HbA1c Not reported.Decreased by 1.5-2.0% in patients with type 2 diabetes.

Table 2: Effects on Lipid Metabolism and Energy Homeostasis

ParameterThis compoundMetformin
Body Weight No direct effect in healthy mice; increased body weight and fat mass in DIO mice.May cause modest weight loss or prevent weight gain.
Energy Expenditure Increased basal metabolism in healthy mice; decreased in DIO mice.Does not significantly change overall energy expenditure.
Liver Homeostasis Induced hepatic steatosis and fibrosis in some healthy mice.Improves lipid metabolism and may reduce the risk of fatty liver.
White Adipose Tissue Slight remodeling observed.Reduces adipose tissue.

Signaling Pathways

The signaling pathways for this compound and metformin are distinct, reflecting their different molecular targets and mechanisms of action.

9_PAHPA_Signaling_Pathway This compound This compound GPR120 GPR120 This compound->GPR120 Gq Gq GPR120->Gq Anti_inflammatory Anti-inflammatory Effects GPR120->Anti_inflammatory Potential PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Insulin_Signaling Augmented Insulin Signaling PKC->Insulin_Signaling

Figure 1: Proposed Signaling Pathway for this compound.

The proposed signaling pathway for this compound involves the activation of G protein-coupled receptor 120 (GPR120). This activation is thought to proceed through a Gq-coupled pathway, leading to the activation of phospholipase C (PLC) and subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can then modulate downstream cellular processes, including calcium release and protein kinase C (PKC) activation, which may contribute to augmented insulin signaling. This compound has also been suggested to have anti-inflammatory effects, potentially mediated through GPR120.

Metformin_Signaling_Pathway Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria Inhibition Gut_Microbiota Alteration of Gut Microbiota Metformin->Gut_Microbiota AMP_ATP Increased AMP/ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Insulin_Sensitivity Increased Insulin Sensitivity (Muscle) AMPK->Insulin_Sensitivity GLP1 Increased GLP-1 Secretion Gut_Microbiota->GLP1

Figure 2: Key Signaling Pathways for Metformin.

Metformin's primary mechanism of action involves the inhibition of the mitochondrial respiratory chain complex I in the liver. This leads to an increase in the cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates downstream targets, resulting in the inhibition of hepatic gluconeogenesis and an increase in insulin sensitivity in muscle tissue. Additionally, metformin has been shown to alter the gut microbiome, which may contribute to its metabolic benefits, in part through increased secretion of glucagon-like peptide-1 (GLP-1).

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on standard procedures used in preclinical metabolic research.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of a mouse to clear a glucose load from the bloodstream.

Procedure:

  • Fast mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.

  • Administer a 2 g/kg body weight bolus of glucose solution orally via gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot blood glucose concentration over time and calculate the area under the curve (AUC) for analysis.

OGTT_Workflow Start Start Fast Fast Mouse (6h) Start->Fast Baseline_Glucose Measure Baseline Blood Glucose (t=0) Fast->Baseline_Glucose Glucose_Admin Oral Glucose Gavage (2g/kg) Baseline_Glucose->Glucose_Admin Measure_Glucose Measure Blood Glucose (15, 30, 60, 90, 120 min) Glucose_Admin->Measure_Glucose Analyze Analyze Data (AUC) Measure_Glucose->Analyze End End Analyze->End

Figure 3: Experimental Workflow for an OGTT.
Insulin Tolerance Test (ITT) in Mice

Objective: To assess the systemic insulin sensitivity of a mouse.

Procedure:

  • Fast mice for 4-6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample.

  • Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

  • Calculate the rate of glucose disappearance as an index of insulin sensitivity.

Measurement of Liver Triglycerides

Objective: To quantify the triglyceride content in liver tissue.

Procedure:

  • Excise and weigh a portion of the liver and snap-freeze in liquid nitrogen.

  • Homogenize the liver tissue in a suitable solvent (e.g., isopropanol).

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant containing the extracted lipids.

  • Quantify the triglyceride concentration in the supernatant using a commercial colorimetric assay kit.

  • Normalize the triglyceride content to the initial weight of the liver tissue.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the mRNA levels of target genes in tissues.

Procedure:

  • Isolate total RNA from the tissue of interest using a suitable RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

  • Perform quantitative PCR (qPCR) using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

  • Analyze the amplification data to determine the relative expression of the target genes, normalized to a stable housekeeping gene.

Conclusion

Both this compound and metformin demonstrate metabolically beneficial effects, particularly in improving insulin sensitivity. However, their mechanisms of action and overall physiological profiles are distinct. Metformin is a well-established therapeutic with a primary effect on hepatic glucose production, mediated by AMPK activation. In contrast, this compound is an endogenous lipid that appears to act through GPR120 to enhance insulin signaling, though its effects on glucose tolerance and liver health require further investigation, as some studies have indicated potential for adverse hepatic effects in healthy subjects.

For drug development professionals, this compound and other FAHFAs represent a novel class of potential therapeutic targets for metabolic diseases. However, a more thorough understanding of their long-term safety and efficacy, as well as their precise molecular mechanisms, is necessary. Direct comparative studies with established therapeutics like metformin will be crucial in determining their potential clinical utility. Researchers are encouraged to utilize the detailed protocols provided herein to further investigate the metabolic effects of these and other novel compounds.

References

A Head-to-Head Comparison of Synthetic vs. Endogenous 9-PAHPA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic versus endogenous 9-palmitoyl-hydroxy-palmitic acid (9-PAHPA), supported by experimental data. Due to the inherent difficulty in isolating and studying endogenous lipids in vivo, synthetic this compound serves as a critical tool to investigate the physiological roles of its naturally occurring counterpart.

Endogenous this compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, which have garnered significant interest for their anti-diabetic and anti-inflammatory properties.[1] Studies have shown that levels of certain endogenous FAHFAs, such as the closely related 9-PAHSA, are reduced in insulin-resistant humans, suggesting a role in metabolic health.[2] Research into the therapeutic potential of these lipids largely relies on the administration of synthetically produced versions to elucidate their mechanisms of action and physiological effects.[1]

Data Presentation: Quantitative Effects of Synthetic this compound Administration

The following tables summarize key quantitative data from studies investigating the effects of exogenously administered synthetic this compound and its analogue 9-OAHPA in mice.

Metabolic Parameters in Healthy Mice Fed a Control Diet Supplemented with this compound or 9-OAHPA Control Diet Control Diet + this compound Control Diet + 9-OAHPA Reference
Body Weight Change (g) No significant changeNo significant changeNo significant change[3]
Basal Metabolism BaselineIncreasedIncreased[3]
Insulin (B600854) Sensitivity BaselineIncreasedIncreased
Glucose Tolerance UnchangedUnchangedUnchanged
Glucose-Stimulated Insulin Secretion NormalLoss of secretionNot specified
Liver Health NormalInduced hepatic steatosis and fibrosis in some miceInduced hepatic steatosis and fibrosis in some mice
Metabolic Parameters in Obesogenic Diet-Fed Mice Supplemented with this compound or 9-OAHPA High Fat-High Sugar (HFHS) Diet HFHS Diet + this compound HFHS Diet + 9-OAHPA Reference
Body Weight Increased (Obesity)No significant effect on weight gainNo significant effect on weight gain
Insulin Sensitivity LoweredImprovedImproved
Basal Metabolism Not specifiedFavorably modulatedFavorably modulated
Liver Metabolism Minor effectsNo marked effectNo marked effect

Signaling Pathways

The biological effects of this compound and other FAHFAs are, in part, mediated through the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). Activation of GPR120 by ligands like the related lipid 9-PAHSA has been shown to initiate downstream signaling cascades that influence inflammation and metabolism. The binding of this compound to GPR120 is thought to trigger a conformational change in the receptor, leading to the activation of Gαq/11 proteins. This, in turn, stimulates phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively. These events are linked to improved insulin sensitivity and anti-inflammatory responses.

GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 9_PAHPA This compound GPR120 GPR120 9_PAHPA->GPR120 Binds to G_protein Gαq/11 GPR120->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 ↑ [Ca2+] IP3->Ca2 Leads to PKC Protein Kinase C (PKC) DAG->PKC Activates Response Anti-inflammatory Effects & Improved Insulin Sensitivity Ca2->Response Contributes to PKC->Response Contributes to

GPR120 Signaling Pathway for this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of synthetic this compound's effects are provided below.

In Vivo Insulin Sensitivity Assessment: Insulin Tolerance Test (ITT) in Mice

This protocol is a standard method to assess in vivo insulin sensitivity.

Materials:

  • C57Bl/6J male mice

  • Human insulin solution (e.g., 0.1 U/mL in sterile saline)

  • Glucometer and glucose test strips

  • Alcohol pads

  • Scalpel or lancet

  • Animal scale

  • Syringes for intraperitoneal (i.p.) injection

Procedure:

  • Fast mice for a predetermined period (e.g., 6 hours) with free access to water.

  • Record the body weight of each mouse to calculate the insulin dosage. A common dose is 0.5-1.0 U/kg body weight.

  • At time 0, obtain a basal blood glucose reading by snipping the tail tip and applying a drop of blood to a glucose test strip.

  • Administer the calculated dose of insulin via intraperitoneal (i.p.) injection.

  • Measure blood glucose levels at subsequent time points, typically 15, 30, 45, 60, and 90 minutes after insulin injection.

  • Plot the blood glucose concentration over time for each group. Increased insulin sensitivity is indicated by a more rapid and profound decrease in blood glucose levels.

ITT_Workflow start Start: Fasted Mice weigh Record Body Weight start->weigh basal_glucose Measure Basal Blood Glucose (t=0) weigh->basal_glucose inject Inject Insulin (i.p.) basal_glucose->inject measure_glucose Measure Blood Glucose at 15, 30, 45, 60, 90 min inject->measure_glucose analyze Analyze Data: Plot Glucose vs. Time measure_glucose->analyze end End: Assess Insulin Sensitivity analyze->end Glucose_Uptake_Workflow start Start: Differentiated Adipocytes starve Serum Starvation start->starve treat Treat with Synthetic This compound or Vehicle starve->treat stimulate Stimulate with Insulin treat->stimulate add_glucose Add Glucose Analog stimulate->add_glucose stop_uptake Stop Uptake (Wash with cold PBS) add_glucose->stop_uptake lyse Cell Lysis stop_uptake->lyse quantify Quantify Internalized Glucose Analog lyse->quantify end End: Determine Glucose Uptake quantify->end

References

The Evolving Landscape of Insulin Resistance Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A comprehensive guide evaluating 9-PAHPA and other leading biomarkers for insulin (B600854) resistance.

[City, State] – In the persistent quest for precise and early indicators of insulin resistance, a condition preceding type 2 diabetes and cardiovascular disease, researchers and clinicians are continually evaluating novel biomarkers. This guide provides a detailed comparison of 9-palmitic acid-9'-hydroxy-stearic acid (this compound), an emerging lipid molecule, with established and alternative biomarkers of insulin resistance. This document is intended for researchers, scientists, and drug development professionals, offering a thorough analysis of performance data, experimental protocols, and the underlying biological pathways.

Introduction to Insulin Resistance and the Need for Reliable Biomarkers

Insulin resistance is a pathological condition in which cells in the body become less responsive to the effects of insulin, a hormone crucial for regulating glucose metabolism. This leads to a compensatory increase in insulin production by the pancreas, and over time, this mechanism can fail, leading to hyperglycemia and the development of type 2 diabetes. The gold standard for measuring insulin sensitivity is the hyperinsulinemic-euglycemic clamp, an invasive, costly, and labor-intensive procedure, making it impractical for large-scale clinical use.[1][2] This limitation has spurred the development and validation of more accessible biomarkers.

This compound: A Novel Lipid with Preclinical Promise

This compound belongs to a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Preclinical studies in animal models have suggested a potential role for this compound in improving insulin sensitivity.

Preclinical Evidence: Studies in mice have shown that long-term intake of this compound can increase basal metabolism and enhance insulin sensitivity.[3][4] In diet-induced obese mice, supplementation with this compound has been observed to improve insulin sensitivity.[5] One study found that serum levels of the related molecule 9-PAHSA were reduced in human patients with type 2 diabetes, suggesting a potential link between this class of lipids and the disease.

However, it is crucial to note that there is currently a lack of clinical validation of this compound as a standalone biomarker for insulin resistance in humans. No robust data on its sensitivity, specificity, or predictive value in a clinical setting is available. Furthermore, some studies in healthy mice have indicated that high doses of this compound might lead to adverse effects such as hepatic steatosis and fibrosis.

Established and Alternative Biomarkers for Insulin Resistance

Several other biomarkers are widely used or are under active investigation for the assessment of insulin resistance. These range from simple, calculated indices to specific protein measurements.

Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)

HOMA-IR is a widely used and accepted surrogate marker for insulin resistance. It is calculated from fasting plasma glucose and insulin concentrations.

  • Calculation: HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5

  • Interpretation: While cutoff values can vary by population, a HOMA-IR value greater than 2.0 is generally considered indicative of insulin resistance.

Triglyceride-Glucose (TyG) Index

The TyG index is another simple and cost-effective marker that has shown good correlation with the hyperinsulinemic-euglycemic clamp. It is calculated from fasting triglyceride and glucose levels.

  • Calculation: TyG Index = ln [Fasting Triglycerides (mg/dL) x Fasting Glucose (mg/dL) / 2]

  • Clinical Utility: The TyG index has been shown to be a reliable predictor of type 2 diabetes and cardiovascular events.

Adiponectin

Adiponectin is a protein hormone secreted by adipose tissue that plays a crucial role in regulating glucose levels and fatty acid breakdown. Low levels of adiponectin are associated with insulin resistance, obesity, and an increased risk of developing type 2 diabetes.

  • Measurement: Adiponectin levels are typically measured in serum or plasma using an enzyme-linked immunosorbent assay (ELISA).

  • Interpretation: Lower adiponectin levels are indicative of increased insulin resistance.

Comparative Performance of Insulin Resistance Biomarkers

The following table summarizes the performance characteristics of HOMA-IR, the TyG index, and Adiponectin based on available literature. Data for this compound is not included due to the lack of human validation studies.

BiomarkerPrincipleTypical Cut-off ValueSensitivitySpecificityArea Under the Curve (AUC)
HOMA-IR Calculation based on fasting glucose and insulin> 2.0 - 2.5Varies by population and cut-off (e.g., 63.2% - 84.9%)Varies by population and cut-off (e.g., 78.7% - 87%)Generally good (e.g., 0.740 - 0.90)
TyG Index Calculation based on fasting triglycerides and glucose> 4.49 - 9.19Varies by population and cut-off (e.g., 63.2% - 82.5%)Varies by population and cut-off (e.g., 59.2% - 87%)Good to Excellent (e.g., 0.739 - 0.888)
Adiponectin Measurement of circulating adiponectin levelsLower levels indicate higher risk (e.g., < 9.7 µg/mL in females, < 9.6 µg/mL in males)88% (for diagnosing T2DM)51% (for diagnosing T2DM)0.740 (for diagnosing T2DM)

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of these biomarkers.

Quantification of this compound in Human Plasma (Research Method)

While not a standardized clinical protocol, the following method is used for research purposes to quantify related FAHFAs and could be adapted for this compound.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the sensitive and selective quantification of this compound.

Procedure:

  • Sample Preparation: A combination of liquid-liquid extraction followed by solid-phase extraction (SPE) is employed to isolate this compound from human plasma.

  • LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system for separation and detection.

  • Quantification: A calibration curve is generated using a stable isotope-labeled internal standard to accurately quantify the concentration of this compound.

HOMA-IR Calculation

Procedure:

  • Collect a fasting blood sample.

  • Measure fasting plasma glucose and fasting plasma insulin concentrations.

  • Apply the HOMA-IR formula.

TyG Index Calculation

Procedure:

  • Collect a fasting blood sample.

  • Measure fasting plasma triglyceride and fasting plasma glucose concentrations.

  • Apply the TyG index formula.

Adiponectin Measurement (ELISA)

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying adiponectin in serum or plasma.

General Procedure:

  • Microplate wells are coated with a monoclonal antibody specific for adiponectin.

  • Patient samples, standards, and controls are added to the wells.

  • A second, enzyme-conjugated polyclonal antibody against adiponectin is added, forming a "sandwich".

  • A substrate solution is added, which reacts with the enzyme to produce a colored product.

  • The intensity of the color, which is proportional to the amount of adiponectin, is measured using a microplate reader.

Visualizing the Landscape of Insulin Resistance Assessment

The following diagrams illustrate the workflow for biomarker validation and the signaling pathway of a key hormone in insulin sensitivity.

G cluster_0 Biomarker Validation Workflow Discovery Biomarker Discovery (e.g., Metabolomics, Proteomics) Preclinical Preclinical Validation (Animal Models) Discovery->Preclinical Analytical Analytical Method Validation (Sensitivity, Specificity, Reproducibility) Preclinical->Analytical Clinical Clinical Validation (Human Cohort Studies) Analytical->Clinical GoldStandard Comparison with Gold Standard (Hyperinsulinemic-Euglycemic Clamp) Clinical->GoldStandard Performance Performance Assessment (Sensitivity, Specificity, AUC) GoldStandard->Performance

Biomarker Validation Workflow

G cluster_1 Adiponectin Signaling Pathway Adiponectin Adiponectin AdipoR AdipoR1/R2 Receptors Adiponectin->AdipoR APPL1 APPL1 AdipoR->APPL1 AMPK AMPK Activation APPL1->AMPK PPARa PPARα Activation APPL1->PPARa GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake FattyAcidOxidation Increased Fatty Acid Oxidation PPARa->FattyAcidOxidation InsulinSensitivity Improved Insulin Sensitivity GlucoseUptake->InsulinSensitivity FattyAcidOxidation->InsulinSensitivity

Adiponectin Signaling Pathway

Conclusion

The validation of biomarkers for insulin resistance is a dynamic field. While this compound shows promise in preclinical studies, its clinical utility as a biomarker remains to be established through rigorous human trials. In contrast, HOMA-IR and the TyG index offer accessible and validated methods for estimating insulin resistance in clinical and research settings. Adiponectin provides a more direct measure of a key hormone involved in insulin sensitivity, though its diagnostic performance characteristics may vary. The choice of biomarker will depend on the specific context, including the available resources, the population being studied, and the clinical question being addressed. Further research is warranted to explore the full potential of novel biomarkers like this compound and to refine the application of existing ones.

References

A Comparative Study of 9-PAHPA in Healthy vs. Diabetic Subjects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of 9-palmitic acid-hydroxy-stearic acid (9-PAHPA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, in healthy versus diabetic preclinical models. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is an endogenous lipid molecule that has garnered significant interest for its potential anti-diabetic and anti-inflammatory properties. Preclinical studies have demonstrated its ability to modulate glucose metabolism and insulin (B600854) sensitivity. This guide offers a comparative analysis of its effects in healthy versus diet-induced obese and diabetic mouse models, providing a foundational resource for researchers in the field.

Data Presentation: Quantitative Comparison of this compound Effects

The following tables summarize the key findings from preclinical studies investigating the long-term effects of this compound supplementation in healthy and obese/diabetic mice.

Parameter Healthy Subjects (Control Diet) Healthy Subjects (+this compound) Diabetic Subjects (High-Fat, High-Sugar Diet) Diabetic Subjects (HFHS + this compound) Reference
Body Weight No significant changeNo significant changeIncreasedIncreased (no significant difference from HFHS)[1][2]
Fat Mass No significant changeNo significant changeIncreasedIncreased (no significant difference from HFHS)[1][2]
Insulin Sensitivity BaselineIncreased DecreasedImproved [1]
Glucose Tolerance NormalNo significant modificationImpairedNo significant improvement
Basal Metabolism BaselineIncreased -Favorably Modulated
Glucose-Stimulated Insulin Secretion NormalLoss of secretion --
Hepatic Steatosis AbsentInduced in some mice Minor effectsNo marked effect
Hepatic Fibrosis AbsentInduced in some mice Minor effectsNo marked effect

Table 1: Metabolic Effects of Long-Term this compound Supplementation. Data compiled from studies by Benlebna et al. (2020 & 2021).

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below.

Animal Models and Diets
  • Healthy Model: C57Bl/6J male mice, 6 weeks old, fed a control diet for 12 weeks. One group received the control diet supplemented with this compound.

  • Diabetic Model: C57Bl/6J male mice fed a high-fat, high-sugar (HFHS) diet for 12 weeks to induce obesity and insulin resistance. One group received the HFHS diet supplemented with this compound.

Insulin Tolerance Test (ITT)
  • Objective: To assess peripheral insulin sensitivity.

  • Procedure:

    • Mice are fasted for 4-6 hours with free access to water.

    • A baseline blood glucose measurement is taken from the tail vein.

    • Mice are injected intraperitoneally (IP) with human insulin (0.75 U/kg body weight).

    • Blood glucose levels are measured at 15, 30, and 60 minutes post-injection.

    • The rate of glucose clearance from the blood is indicative of insulin sensitivity.

Glucose Tolerance Test (GTT)
  • Objective: To assess the ability to clear a glucose load from the bloodstream.

  • Procedure:

    • Mice are fasted overnight (approximately 16 hours) with free access to water.

    • A baseline blood glucose measurement is taken.

    • Mice are administered a glucose solution (2 g/kg body weight) via oral gavage or IP injection.

    • Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • The area under the curve (AUC) of the glucose excursion is calculated to determine glucose tolerance.

Measurement of Basal Metabolism (Indirect Calorimetry)
  • Objective: To determine energy expenditure and substrate utilization.

  • Procedure:

    • Mice are individually housed in metabolic cages (e.g., Oxymax/CLAMS system).

    • Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously over a 24-hour period.

    • The Respiratory Exchange Ratio (RER = VCO2/VO2) is calculated to determine the primary fuel source (carbohydrates vs. fats).

    • Energy expenditure is calculated from VO2 and VCO2 data.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental processes related to this compound's mechanism of action.

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Binds to Gaq11 Gαq/11 GPR120->Gaq11 Activates beta_arrestin_2 β-arrestin 2 GPR120->beta_arrestin_2 Recruits PLC PLC Gaq11->PLC TAB1 TAB1 beta_arrestin_2->TAB1 Binds to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC GLUT4_translocation GLUT4 Translocation PKC->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake TAK1 TAK1 TAB1->TAK1 Inhibits interaction with NFkB_JNK_inhibition Inhibition of NF-κB & JNK Pathways TAK1->NFkB_JNK_inhibition Anti_inflammatory_effects Anti-inflammatory Effects NFkB_JNK_inhibition->Anti_inflammatory_effects

Caption: GPR120 Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_animal_models Animal Models cluster_treatment Treatment Groups (12 weeks) cluster_assessments Metabolic Assessments cluster_outcomes Comparative Outcomes Healthy_Mice Healthy Mice (Control Diet) Control_Healthy Control Healthy_Mice->Control_Healthy PAHPA_Healthy This compound Healthy_Mice->PAHPA_Healthy Diabetic_Mice Diabetic Mice (HFHS Diet) Control_Diabetic HFHS Diabetic_Mice->Control_Diabetic PAHPA_Diabetic HFHS + this compound Diabetic_Mice->PAHPA_Diabetic Body_Composition Body Weight & Fat Mass Control_Healthy->Body_Composition Metabolism Indirect Calorimetry (VO₂, VCO₂, RER) Control_Healthy->Metabolism Glucose_Homeostasis ITT & GTT Control_Healthy->Glucose_Homeostasis Biochemical_Analysis Blood & Tissue Analysis Control_Healthy->Biochemical_Analysis PAHPA_Healthy->Body_Composition PAHPA_Healthy->Metabolism PAHPA_Healthy->Glucose_Homeostasis PAHPA_Healthy->Biochemical_Analysis Control_Diabetic->Body_Composition Control_Diabetic->Metabolism Control_Diabetic->Glucose_Homeostasis Control_Diabetic->Biochemical_Analysis PAHPA_Diabetic->Body_Composition PAHPA_Diabetic->Metabolism PAHPA_Diabetic->Glucose_Homeostasis PAHPA_Diabetic->Biochemical_Analysis Insulin_Sensitivity Insulin Sensitivity Body_Composition->Insulin_Sensitivity Energy_Metabolism Basal Metabolism Metabolism->Energy_Metabolism Glucose_Tolerance Glucose Tolerance Glucose_Homeostasis->Glucose_Tolerance Adverse_Effects Hepatic Effects Biochemical_Analysis->Adverse_Effects

Caption: Experimental Workflow for Comparative this compound Studies.

Discussion and Future Directions

The available preclinical data suggest that this compound has a notable insulin-sensitizing effect in both healthy and obese/diabetic mouse models. In healthy mice, long-term supplementation with this compound increases basal metabolism and insulin sensitivity. However, these beneficial effects are accompanied by some concerning findings, including a loss of glucose-stimulated insulin secretion and the development of hepatic steatosis and fibrosis in some animals.

In the context of a high-fat, high-sugar diet, this compound continues to demonstrate an improvement in insulin sensitivity. Interestingly, the adverse hepatic effects observed in healthy mice were not prominent in the obese/diabetic model. This suggests that the metabolic state of the subject may significantly influence the risk-benefit profile of this compound.

A critical area for future research is the elucidation of the complete pharmacokinetic profile of this compound in humans. Currently, there is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans. While studies on other fatty acid esters, such as omega-3 ethyl esters, provide some general insights into lipid absorption, the unique branched structure of this compound necessitates specific investigation. Understanding its bioavailability and half-life in humans is paramount for designing clinical trials and establishing safe and effective dosing regimens.

Further research should also focus on the downstream signaling pathways of GPR120 activation by this compound to better understand the mechanisms underlying both its therapeutic and adverse effects. Investigating potential strategies to mitigate the negative hepatic effects while preserving the insulin-sensitizing properties will be crucial for the clinical translation of this compound.

References

Safety Operating Guide

Navigating the Disposal of 9-PAHPA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side shields.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection A standard laboratory coat should be worn. For larger quantities or in case of a spill, consider a chemically resistant apron or coveralls.

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Step-by-Step Disposal Procedure

The disposal of 9-PAHPA should be approached with the understanding that it is a chemical waste product. As such, it must be handled in accordance with local, state, and federal regulations for hazardous waste.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.

    • Segregate solid waste (e.g., contaminated consumables) from liquid waste (e.g., solutions containing this compound).

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled waste container.

    • The container must be compatible with the chemical properties of this compound.

    • The label should clearly state "Hazardous Waste" and "9-Phenanthrol-N-acetyl-L-cysteine." Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should have secondary containment to mitigate any potential spills.

  • Disposal:

    • Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Provide the EHS office or contractor with all available information about the waste, including its composition and any known or suspected hazards.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Solid and Liquid Waste ppe->segregate containerize Use Labeled, Compatible Waste Container segregate->containerize store Store in Designated, Secure Area with Secondary Containment containerize->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info end End: Professional Waste Disposal provide_info->end

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill to prevent environmental contamination.

  • Evacuate and Alert:

    • Immediately alert others in the vicinity.

    • If the spill is large or involves a highly concentrated form of this compound, evacuate the area.

  • Control and Contain:

    • For small spills, and only if you are trained to do so, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill.

    • Work from the outside of the spill inward to prevent spreading.

  • Clean-up and Decontamination:

    • Once absorbed, carefully collect the material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the spill area according to your laboratory's established procedures.

  • Reporting:

    • Report all spills to your laboratory supervisor and the institutional EHS office, regardless of the size.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-PAHPA
Reactant of Route 2
Reactant of Route 2
9-PAHPA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.